8-Methoxy-chroman-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQMXYVEKCYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390332 | |
| Record name | 8-Methoxy-chroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108088-19-3 | |
| Record name | 8-Methoxy-chroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-chroman-3-carboxylic acid, a heterocyclic compound belonging to the chroman family, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key feature in various biologically active compounds, suggesting its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic methodologies, and an exploration of its potential biological activities and associated signaling pathways based on current research on closely related analogues.
Physicochemical Properties
This compound is an off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 108088-19-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | [1][2] |
| Melting Point | 170-175 °C | [1][2] |
| Purity | ≥ 99% (by NMR) | [1][2] |
| Synonyms | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | [1] |
| Storage Conditions | 0-8 °C | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving the formation of the chroman ring system followed by the introduction or modification of the carboxylic acid group. Below are detailed experimental protocols based on established synthetic strategies for chroman and coumarin derivatives.
Synthesis from 8-Methoxy-chroman-3-carbaldehyde via Oxidation
This method involves the oxidation of the corresponding aldehyde precursor.
Experimental Protocol:
-
Dissolution: Dissolve 8-Methoxy-chroman-3-carbaldehyde in a suitable solvent mixture, such as dichloromethane-water.
-
Oxidation: To the solution, add sodium chlorite and a scavenger such as sulfamic acid. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Multi-step Synthesis from Substituted Phenols
This approach builds the chroman ring system from a phenolic precursor.
Experimental Protocol:
-
Condensation: React 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine. This condensation reaction typically yields ethyl 8-methoxycoumarin-3-carboxylate.
-
Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid, 8-methoxycoumarin-3-carboxylic acid, using standard hydrolysis conditions (e.g., aqueous sodium hydroxide followed by acidification).
-
Reduction: Selectively reduce the α,β-unsaturated lactone of the coumarin ring to form the saturated pyran ring of the chroman structure. This can be achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or other reducing agents that selectively target the double bond of the lactone.
-
Purification: Purify the final product, this compound, using recrystallization or column chromatography.
Biological Activity and Potential Therapeutic Applications
While direct and extensive biological data for this compound is limited in publicly available literature, the chroman scaffold is a well-established pharmacophore. Research on closely related analogues provides strong indications of its potential therapeutic applications.
Anticancer Potential
The unsaturated analogue, 8-methoxycoumarin-3-carboxylic acid, has demonstrated significant antiproliferative activity.
| Compound | Cell Line | Activity | IC₅₀ | Reference |
| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 5 µM |
This suggests that this compound could serve as a valuable starting point for the development of novel anticancer agents. The proposed mechanism for related compounds involves the induction of apoptosis through the activation of caspases and interference with microtubule dynamics.
ROCK2 Inhibition
Derivatives of the closely related 6-methoxy-chroman-3-carboxylic acid have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).
| Compound | Target | Activity | IC₅₀ | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | Inhibitor | 3 nM | [3] |
ROCK kinases are implicated in various cellular processes, and their inhibition is a promising strategy for the treatment of diseases such as hypertension, cancer, and glaucoma. The data on the 6-methoxy analogue suggests that the 8-methoxy counterpart could also be explored for ROCK inhibition.
Antioxidant Activity
The chroman structure is the core of Vitamin E (tocopherols), which are well-known antioxidants. The presence of the methoxy group on the aromatic ring of this compound may contribute to its antioxidant potential by stabilizing radical species.[4]
Experimental Protocol for Antioxidant Activity (DPPH Assay):
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution with solvent only). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Signaling Pathways
Based on the biological activities of closely related compounds, the following signaling pathways are of interest for investigating the mechanism of action of this compound and its derivatives.
Apoptosis Induction via Caspase Activation and Tubulin Polymerization Inhibition
The anticancer activity of the related 8-methoxycoumarin-3-carboxamides has been linked to the induction of apoptosis through the activation of effector caspases 3 and 7, and the inhibition of β-tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Proposed apoptotic pathway for related compounds.
ROCK2 Signaling Pathway Inhibition
The inhibition of ROCK2 by amide derivatives of 6-methoxy-chroman-3-carboxylic acid suggests a potential role in modulating pathways regulated by the RhoA/ROCK signaling cascade. This pathway is crucial in cell adhesion, motility, and contraction.
Caption: ROCK2 inhibition by a related chroman derivative.
Conclusion
This compound is a versatile chemical entity with a promising profile for applications in drug discovery and materials science. Its synthesis is achievable through established organic chemistry methodologies. While direct biological data is still emerging, the activities of its close analogues in cancer and kinase inhibition highlight it as a high-priority scaffold for further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this intriguing molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxy-chroman-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-chroman-3-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its chroman scaffold is a core structural motif in various biologically active molecules, including tocopherols (Vitamin E), and its derivatives have shown potential as antioxidant and anticancer agents.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows.
Physicochemical Properties
A summary of the known quantitative physicochemical data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its application in drug development, including formulation and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 208.21 g/mol | --INVALID-LINK-- |
| Melting Point | 170-175 °C | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | --INVALID-LINK-- |
| Water Solubility | <1 mg/mL at 25°C | --INVALID-LINK-- |
| Solubility in Organic Solvents | Freely soluble in DMSO and DMF. | [1] |
| Calculated LogP | 1.8 | [2] |
| Boiling Point | No data available | --INVALID-LINK-- |
| pKa | No experimental data available. The presence of the electron-donating methoxy group is expected to slightly increase the pKa compared to an unsubstituted chroman-3-carboxylic acid. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Aqueous Solubility
This protocol outlines a standard method for determining the aqueous solubility of a compound like this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial.
-
Equilibration: Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze its concentration using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
pH Measurement: Measure the pH of the saturated solution.
Caption: Workflow for Aqueous Solubility Determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH change of a solution of the compound upon titration with a standard base.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). Add KCl to maintain a constant ionic strength.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with the standard HCl solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa Determination.
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination.
Biological Context and Potential Mechanisms
This compound belongs to the chroman class of compounds, which are known for their antioxidant properties. The antioxidant mechanism of chromanols, such as Vitamin E, generally involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to neutralize reactive oxygen species (ROS). While this compound itself does not have a free hydroxyl group on the chroman ring, its derivatives and related compounds are being investigated for their ability to scavenge free radicals.
Derivatives of chroman have also been explored for their potential in cancer therapy, with some studies suggesting they may act as inhibitors of enzymes like SIRT2 or modulate signaling pathways such as those involving TNFα.[3][4] However, the specific molecular targets and signaling pathways directly modulated by this compound are still under investigation.
Caption: General Antioxidant Mechanism of Chromanols.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]
- 3. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 4. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid: Molecular Characteristics, Synthesis, and Biological Relevance
This technical guide provides a comprehensive overview of 8-Methoxy-chroman-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The document details its molecular structure, physicochemical properties, synthetic methodologies, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physicochemical Properties
This compound is a derivative of the chroman scaffold, which is a key structural motif in a variety of biologically active natural products, including flavonoids and tocopherols (Vitamin E)[1]. Its structure is characterized by a methoxy group (-OCH₃) at the 8th position of the benzene ring and a carboxylic acid group (-COOH) at the 3rd position of the saturated pyran ring[1]. This saturation distinguishes it from its unsaturated analogue, 8-methoxycoumarin-3-carboxylic acid, significantly influencing the molecule's three-dimensional structure, chemical reactivity, and biological properties[1].
The table below summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 108088-19-3 |
| Appearance | Off-white crystalline powder |
| Melting Point | 170-175 °C |
| Purity | ≥ 97% |
| InChI Key | FTXQMXYVEKCYAO-UHFFFAOYSA-N |
Molecular Structure
The molecular structure of this compound is depicted below.
Synthetic Protocols
The synthesis of this compound can be achieved through various routes, often involving the corresponding coumarin derivative as an intermediate[1]. A common approach is outlined below.
Synthesis from Coumarin Intermediate
A multi-step synthesis can be employed, starting with the condensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate. This reaction, typically catalyzed by a base such as piperidine, yields ethyl 8-methoxycoumarin-3-carboxylate. Subsequent hydrolysis of the ester group provides 8-methoxycoumarin-3-carboxylic acid. Finally, a selective reduction of the α,β-unsaturated lactone in the coumarin ring is required to obtain the target chroman structure[1].
The following diagram illustrates the general workflow for this synthetic pathway.
A detailed experimental protocol for a similar transformation is described for the synthesis of 8-methoxycoumarin-3-carboxylic acid, which is a key precursor.
Protocol: Synthesis of 8-Methoxycoumarin-3-carboxylic acid [2][3]
-
Reaction Setup: A mixture of 8-methoxycoumarin-3-carboxamide and 4N hydrochloric acid in acetic acid is prepared.
-
Reflux: The reaction mixture is heated under reflux conditions.
-
Monitoring: The progress of the hydrolysis is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification: The crude product is purified by recrystallization to yield 8-methoxycoumarin-3-carboxylic acid.
To obtain this compound, a subsequent selective reduction of the coumarin's double bond would be necessary.
Biological Activity and Potential Signaling Pathways
Research indicates that this compound and its derivatives may possess various biological activities, including antioxidant and anticancer properties[1]. The methoxy substituent can enhance the molecule's lipophilicity, potentially improving its ability to cross cellular membranes[1].
Antioxidant Activity
The antioxidant properties of phenolic acids are influenced by the number and position of methoxy and phenolic hydroxyl groups[4][5]. The proposed mechanisms for the radical scavenging activity of phenolic compounds include[4]:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton.
-
Sequential Proton-Loss Electron Transfer (SPLET): A proton is first lost from the phenolic hydroxyl group, followed by an electron transfer.
Anticancer Potential
While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on the closely related 8-methoxycoumarin-3-carboxamides and 8-methoxycoumarin-3-carboxylic acid have shown potent anticancer activity against liver cancer cells[2]. The proposed mechanism involves the targeting of caspase-3/7 and the inhibition of β-tubulin polymerization, leading to apoptosis[2].
The diagram below illustrates this proposed anticancer mechanism of action.
Conclusion
This compound is a versatile compound with a foundation in the biologically significant chroman scaffold. Its synthesis, primarily through coumarin intermediates, provides a platform for the development of novel derivatives. The potential for antioxidant and anticancer activities, as suggested by studies on related compounds, makes it a molecule of considerable interest for further investigation in medicinal chemistry and drug discovery. The detailed understanding of its molecular structure and properties is crucial for unlocking its full therapeutic potential.
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methoxy-chroman-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. Understanding the solubility of this compound is critical for its application in pharmaceutical development, natural product synthesis, and materials science. This document outlines the known solubility profile, presents detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a solid solute dissolving in a liquid solvent, solubility is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a general guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The solubility of a carboxylic acid like this compound is influenced by the interplay between the polar carboxylic acid group and the largely non-polar chroman backbone.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain. However, based on available information and the chemical nature of the molecule, a qualitative and estimated solubility profile can be summarized. The compound is reported to be freely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while exhibiting poor solubility in water (<1 mg/mL at 25°C)[1]. For a structurally related compound, 8-methoxythiochromane-3-carboxylic acid, the solubility in DMSO is reported to be greater than 10 mg/mL[2].
The following table summarizes the known and expected solubility of this compound. It is intended as a guide for solvent selection in experimental work. Researchers are encouraged to determine quantitative solubility data for their specific applications using the protocols outlined in this guide.
| Solvent Category | Solvent | Chemical Formula | Polarity Index | Expected Solubility | Quantitative Data (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Freely Soluble[1] | >10 (estimated)[2] |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Freely Soluble[1] | To be determined | |
| Acetone | C₃H₆O | 5.1 | Soluble | To be determined | |
| Acetonitrile | C₂H₃N | 5.8 | Soluble | To be determined | |
| Polar Protic | Water | H₂O | 10.2 | Poorly Soluble[1] | < 1[1] |
| Methanol | CH₄O | 5.1 | Sparingly Soluble | To be determined | |
| Ethanol | C₂H₆O | 4.3 | Sparingly Soluble | To be determined | |
| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Slightly Soluble | To be determined |
| Toluene | C₇H₈ | 2.4 | Insoluble | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | Insoluble | To be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.
Gravimetric Method (Shake-Flask)
This is a conventional and reliable method for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Evaporation apparatus (e.g., vacuum oven or rotary evaporator)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Take care not to disturb the solid pellet.
-
Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed container. Evaporate the solvent completely using a vacuum oven or rotary evaporator.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for more rapid and high-throughput solubility screening.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Volumetric flasks
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).
-
Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC. Plot the peak area against the concentration.
-
Saturated Solution Preparation: Prepare saturated solutions in the test solvents as described in the gravimetric method (Steps 1-3).
-
Sample Preparation for HPLC: After equilibration and centrifugation, take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis: Inject the prepared sample into the HPLC and record the peak area corresponding to this compound.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by taking the dilution factor into account:
Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
While this compound is a synthetic intermediate and not typically associated with direct modulation of signaling pathways, its derivatives are often designed to target specific biological pathways. The logical relationship in its use is in structure-activity relationship (SAR) studies, where modifications to the core structure, including the carboxylic acid and methoxy groups, are made to optimize properties like solubility and biological activity.
The following diagram illustrates the logical relationship in the drug development process involving this compound.
Caption: Logic of drug development using the core compound.
This guide provides a foundational understanding of the solubility of this compound. For successful research and development, it is imperative that researchers perform their own quantitative solubility assessments in the specific solvent systems relevant to their work.
References
8-Methoxy-chroman-3-carboxylic Acid: A Technical Guide to Purity and Appearance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and appearance of 8-Methoxy-chroman-3-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. This document outlines the physical and chemical properties, synthesis, and analytical methodologies for purity determination, and explores the potential biological significance of this compound and its derivatives.
Core Compound Properties
This compound is a derivative of the chroman core, characterized by a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.[1] This structure imparts specific chemical properties that make it a valuable building block in medicinal chemistry and materials science.[1][2]
| Property | Value | Reference |
| CAS Number | 108088-19-3 | Chem-Impex |
| Molecular Formula | C₁₁H₁₂O₄ | Chem-Impex |
| Molecular Weight | 208.21 g/mol | Chem-Impex |
| Appearance | Off-white crystalline powder | Chem-Impex |
| Melting Point | 170-175 °C | Chem-Impex |
| Purity (typical) | ≥ 97-99% (by NMR) | Chem-Impex, CymitQuimica |
| Solubility | Soluble in DMSO, DMF, acetonitrile | Chemodex |
Synthesis and Appearance
The appearance of this compound as an off-white crystalline powder is a direct result of its synthesis and purification process. Several synthetic routes have been described, often starting from coumarin or substituted phenol precursors.[1]
A common synthetic pathway involves the reduction of the corresponding 8-methoxycoumarin-3-carboxylic acid.[1] This precursor can be synthesized through the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by hydrolysis of the resulting ester.[1] The final reduction step to the chroman structure is crucial for its ultimate purity and appearance.
Alternatively, synthesis can be achieved through the oxidation of the corresponding aldehyde, 8-Methoxy-chroman-3-carbaldehyde, using methods such as Pinnick or Jones oxidation.[1] The choice of synthetic route and purification techniques, such as recrystallization or chromatography, will influence the final color and crystalline nature of the powder.
Experimental Protocols for Purity Determination
The purity of this compound is critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for its purity assessment.
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of components in a mixture, providing information on the purity of a compound and the presence of any impurities.
Methodology:
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
| HPLC Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Prepare a sample solution of the powder to be tested at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram of the sample.
Purity (%) = (Area of main peak / Total area of all peaks) * 100
Potential Biological Signaling Pathways
While this compound is primarily used as a synthetic intermediate, the chroman scaffold is present in many biologically active compounds, including antioxidants like Vitamin E.[1] Furthermore, structurally related methoxy-coumarin derivatives have demonstrated potential anticancer and anti-inflammatory activities.
For instance, 8-methoxycoumarin-3-carboxamides have been shown to exhibit anticancer activity against liver cancer by targeting caspase-3/7 and inhibiting β-tubulin polymerization. The carboxylic acid analogue also demonstrated significant antiproliferative activity. This suggests a potential mechanism of action for derivatives of this compound.
Additionally, some methoxy-containing phenolic compounds have been found to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in pro-inflammatory mediators.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. Its purity, typically high when sourced from reputable suppliers, can be rigorously assessed using standard analytical techniques such as qNMR and HPLC. The off-white crystalline appearance is a characteristic of the purified compound. The chroman scaffold, a key feature of this molecule, is of significant interest in drug discovery due to its presence in various bioactive compounds, suggesting potential for the development of novel therapeutics with antioxidant, anticancer, and anti-inflammatory properties. This guide provides the foundational technical information required for researchers and drug development professionals working with this versatile compound.
References
The Multifaceted Mechanisms of Methoxy-Substituted Chromans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-substituted chromans represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a methoxy group onto the chroman scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action of methoxy-substituted chromans, focusing on their anticancer, neuroprotective, and antifungal properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Anticancer Mechanisms of Methoxy-Substituted Chromans
Several methoxy-substituted chroman derivatives have demonstrated potent anticancer activity through the induction of cell cycle arrest and apoptosis. A notable example is the class of 3-benzylidene-7-methoxychroman-4-ones, which have been shown to be effective against various cancer cell lines.
Cell Cycle Arrest
Studies have shown that certain methoxy-substituted chromans can induce cell cycle arrest, primarily at the G0/G1 phase. This is often observed as an increase in the sub-G0/G1 cell population in flow cytometry analysis, indicative of apoptotic cells with fragmented DNA.
Induction of Apoptosis
The primary anticancer mechanism for many methoxy-substituted chromans is the induction of programmed cell death, or apoptosis. This is achieved through the activation of intrinsic and/or extrinsic apoptotic pathways. Computational docking studies have suggested that these compounds may interact with key signaling proteins such as Akt and estrogen receptors, thereby modulating downstream pathways that control cell survival and proliferation.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity | IC50/GI50 | Reference |
| 3-Benzylidene-7-methoxychroman-4-ones | MCF-7 (Breast Cancer) | Anti-proliferative, Apoptosis Induction | Not specified | [1] |
| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 7.56 µg/ml | [2][3] |
| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | KB (Nasopharyngeal Carcinoma) | Cytotoxic | 25.04 µg/ml | [2][3] |
| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | SK-N-MC (Neuroblastoma) | Cytotoxic | 15.12 µg/ml | [2][3] |
Experimental Protocols
This protocol describes a general method for the synthesis of (E)-3-benzylidene-7-methoxychroman-4-one derivatives.
-
Preparation of 7-methoxychroman-4-one: 7-Hydroxychroman-4-one is reacted with methyl iodide in the presence of potassium carbonate in DMF.
-
Condensation Reaction: 7-methoxychroman-4-one is condensed with a suitable benzaldehyde derivative in ethanol.
-
Acid Catalysis: A stream of HCl gas is introduced into the reaction mixture, which is then stirred at room temperature.
-
Crystallization: The resulting precipitate is filtered and crystallized from ethanol to yield the final product.[2][3]
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with methoxy-substituted chromans.[4][5][6][7]
-
Cell Preparation: Culture cancer cells to the desired confluence and treat with the methoxy-substituted chroman derivative for a specified time.
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[4][5][6][7]
This protocol describes the detection of apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[8][9][10][11]
-
Cell Treatment: Treat the cells with the methoxy-substituted chroman derivative for the desired time.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[8][9][10][11]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][12][13][14]
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label (e.g., FITC). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the stained cells using fluorescence microscopy. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.[1][12][13][14]
Signaling Pathway Diagrams
Neuroprotective and Neuromodulatory Mechanisms
Methoxy-substituted chromans have also emerged as promising agents for the treatment of neurological and psychiatric disorders. Their mechanisms of action in the central nervous system often involve the modulation of key neurotransmitter receptors and signaling pathways.
5-HT1A Receptor Agonism
Certain methoxy-substituted chroman derivatives, such as 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione, are potent agonists of the serotonin 1A (5-HT1A) receptor.[15] Activation of 5-HT1A receptors is known to mediate anxiolytic and antidepressant effects.
ROCK2 Inhibition
Another important neurological target for methoxy-substituted chromans is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide has been identified as a potent and selective ROCK2 inhibitor.[16][17] Dysregulation of the ROCK signaling pathway is implicated in various neurological conditions, including neuroinflammation and neurodegeneration.
Quantitative Data: Neurological Activity
| Compound | Target | Activity | Ki/IC50 | Reference |
| (+/-)-S 20244 | 5-HT1A Receptor | Agonist | Ki: 0.35 nM | |
| (+)-S 20499 | 5-HT1A Receptor | Agonist | Ki: 0.19 nM | |
| (-)-S 20500 | 5-HT1A Receptor | Agonist | Ki: 0.95 nM | |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) | ROCK2 | Inhibitor | IC50: 3 nM | [16][17] |
Experimental Protocols
This protocol is used to determine the binding affinity of methoxy-substituted chromans to the 5-HT1A receptor.[18][19][20][21][22]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).
-
Incubation: Incubate the cell membranes with a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (methoxy-substituted chroman).
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[18][19][20][21][22]
This protocol measures the inhibitory activity of methoxy-substituted chromans against ROCK2.[23][24][25][26][27][28]
-
Reaction Setup: In a microplate well, combine recombinant active ROCK2 enzyme, a specific substrate (e.g., a peptide containing the ROCK2 phosphorylation motif), and the methoxy-substituted chroman inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[23][24][25][26][27][28]
Signaling Pathway Diagrams
Antifungal Mechanisms of Methoxy-Substituted Chromans
Certain methoxy-substituted chromans, particularly 3-benzylidene chroman-4-one analogs, have demonstrated significant antifungal activity against various fungal strains. The presence of both methoxy and other alkoxy or alkyl groups on the benzylidene ring appears to be crucial for potent activity.
Mechanism of Action
The precise molecular mechanism of antifungal action for these compounds is still under investigation. However, it is hypothesized that they may disrupt the fungal cell membrane integrity or interfere with essential enzymatic pathways.
Experimental Protocol
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[29][30][31][32][33]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.
-
Serial Dilution: Perform serial twofold dilutions of the methoxy-substituted chroman in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[29][30][31][32][33]
Conclusion
Methoxy-substituted chromans are a promising class of compounds with diverse and potent biological activities. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cancer, neurological disorders, and fungal infections. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, provides a solid foundation for further research and development of these versatile molecules as therapeutic agents. Future studies should focus on elucidating the precise molecular targets and downstream signaling cascades to fully unlock the therapeutic potential of methoxy-substituted chromans.
References
- 1. Video: The TUNEL Assay [jove.com]
- 2. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V apoptosis assay [bio-protocol.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-di-n-propylamino)chroman, on female lordosis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. content.abcam.com [content.abcam.com]
- 28. mybiosource.com [mybiosource.com]
- 29. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. scielo.br [scielo.br]
- 33. zora.uzh.ch [zora.uzh.ch]
Methodological & Application
Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-chroman-3-carboxylic acid is a versatile heterocyclic compound built upon the chroman scaffold, a structural motif present in a variety of biologically active natural products like flavonoids and tocopherols (Vitamin E).[1] Its chemical structure, featuring a methoxy group on the aromatic ring and a carboxylic acid on the saturated pyran ring, makes it a valuable intermediate and building block in the synthesis of novel therapeutic agents.[1][2] Research into its derivatives and related compounds suggests a promising potential for this scaffold in the development of pharmaceuticals, particularly in the areas of anti-inflammatory, antioxidant, and anticancer therapies.[1][2] The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[1]
These application notes provide an overview of the potential uses of this compound in pharmaceutical research, along with detailed protocols for relevant in vitro assays to evaluate its biological activity and that of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 208.21 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 170-175 °C | --INVALID-LINK-- |
| Purity | ≥ 99% (NMR) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |
Potential Therapeutic Applications and Biological Activity of Related Compounds
While specific biological data for this compound is limited in publicly available literature, studies on its derivatives and structurally similar compounds highlight its potential as a scaffold for drug discovery. The following table summarizes the biological activities of some of these related molecules.
| Compound | Biological Activity | IC₅₀ Value | Cell Line / Target | Reference |
| 8-Methoxycoumarin-3-carboxylic acid | Antiproliferative | 5 µM | HepG2 (Liver Cancer) | [3] |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 Inhibition | 3 nM | ROCK2 Kinase | [4] |
| 8-Methoxy-2H-chromene-3-carbaldehyde | Anticancer | ~10 µM | MCF-7 (Breast Cancer) | [1] |
| 8-methoxythiochromane-3-carboxylic acid | COX-2 Binding (in silico) | ΔG of −8.2 kcal/mol | Cyclooxygenase-2 (COX-2) | [5] |
Experimental Protocols
The following are detailed protocols for in vitro assays that can be used to evaluate the biological activity of this compound and its derivatives.
Antiproliferative Activity Assessment (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
b. Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
This compound (or derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Microplate reader
c. Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Antiproliferative Activity Assessment
Caption: Workflow of the MTT assay for determining antiproliferative activity.
ROCK2 Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of the compound against Rho-associated coiled-coil containing protein kinase 2 (ROCK2).
a. Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
b. Materials:
-
Recombinant human ROCK2 enzyme
-
ROCK2 substrate (e.g., S6Ktid)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or derivative)
-
White opaque 96-well plates
-
Luminometer
c. Protocol:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound, recombinant ROCK2 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Workflow for ROCK2 Kinase Inhibition Assay
Caption: Workflow of the ROCK2 kinase inhibition assay.
COX-2 Inhibition Assay
This protocol is for screening inhibitors of cyclooxygenase-2 (COX-2).
a. Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
b. Materials:
-
Human recombinant COX-2 enzyme
-
Heme
-
Reaction Buffer (e.g., Tris-HCl)
-
Arachidonic acid (substrate)
-
TMPD
-
This compound (or derivative)
-
96-well plates
-
Microplate reader
c. Protocol:
-
Prepare serial dilutions of the test compound.
-
To each well of a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
Workflow for COX-2 Inhibition Assay
Caption: Workflow of the COX-2 inhibition assay.
Potential Signaling Pathway Involvement
Based on the activity of related coumarin compounds, a potential signaling pathway that could be modulated by this compound or its derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, 8-methoxycoumarin has been shown to enhance melanogenesis via the MAPK signaling pathway. The diagram below illustrates a simplified representation of this pathway.
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 8-Methoxy-chroman-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methoxy-chroman-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] The chroman scaffold is a key structural motif present in numerous natural products, including flavonoids and tocopherols (Vitamin E), which are known for their significant biological activities.[1] The presence of a carboxylic acid functional group at the 3-position and a methoxy group at the 8-position of the chroman ring system allows for diverse chemical modifications, making it an attractive starting material for generating compound libraries for drug discovery.[1] Derivatives of this compound have shown potential as anti-inflammatory and antioxidant agents, and are utilized in the development of pharmaceuticals targeting neurological disorders.[2] This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into potentially bioactive amides and esters.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the starting material, this compound, is provided for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108088-19-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Off-white crystalline powder | [2] |
| Melting Point | 170-175 °C | [2] |
| Purity | ≥ 99% (NMR) | [2] |
| Solubility | Soluble in DMSO and other organic solvents. | [3] |
| Storage | Store at 0-8 °C | [2] |
Table 2: Spectroscopic Data for this compound and its Analogs
| Compound | ¹H NMR (Solvent) | IR (KBr, cm⁻¹) | Reference |
| 8-Methoxy-thiochroman-3-carboxylic acid | (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH₃), 3.2–2.8 (m, 2H, SCH₂), 2.5–2.1 (m, 1H, CH) | Broad peak at 2500–3300 (carboxylic acid O–H), 1680 (C=O), 1250 (C–O–C) | [3] |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Not available in provided search results. | 3472, 2843, 1769, 1676, 1606, 1473, 1264, 1094, 964, 799, 739 | [4] |
Note: Spectroscopic data for the thio-analog and the unsaturated coumarin analog are provided for comparative purposes.
Synthesis Protocols
Protocol 1: Synthesis of this compound
The synthesis of the parent compound can be achieved through a multi-step process starting from 3-methoxy-2-hydroxybenzaldehyde and Meldrum's acid, followed by reduction.[1]
Caption: Synthetic route to this compound.
Materials:
-
3-Methoxy-2-hydroxybenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine
-
Ethanol
-
10% Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Condensation to form 8-Methoxycoumarin-3-carboxylic acid:
-
In a round-bottom flask, dissolve 3-methoxy-2-hydroxybenzaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 10% HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 8-methoxycoumarin-3-carboxylic acid.[1][4]
-
-
Reduction to this compound:
-
In a hydrogenation vessel, dissolve the 8-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford pure this compound.
-
Protocol 2: Synthesis of Bioactive Amide Derivatives
The carboxylic acid functionality of this compound can be readily converted to a diverse range of amides using standard peptide coupling reagents.[1]
Caption: General workflow for amide synthesis.
Materials:
-
This compound
-
A primary or secondary amine (R₁R₂NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired amide derivative.
-
Protocol 3: Synthesis of Bioactive Ester Derivatives
Esterification provides another avenue to modify the parent compound, potentially altering its lipophilicity and biological activity.[1]
Caption: Fischer esterification of this compound.
Materials:
-
This compound
-
An alcohol (R-OH, e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (which also acts as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester derivative.
-
Data Collection and Characterization
For each synthesized derivative, it is crucial to collect quantitative and qualitative data to confirm its identity and purity.
Table 3: Template for Characterization of Synthesized Derivatives
| Derivative ID | Amine/Alcohol Used | Reaction Yield (%) | Purity (%) (e.g., HPLC) | ¹H NMR (δ, ppm) | MS (m/z) |
| Amide-001 | e.g., Benzylamine | Record experimental value | Record experimental value | Record experimental data | Record experimental data |
| Amide-002 | e.g., Morpholine | Record experimental value | Record experimental value | Record experimental data | Record experimental data |
| Ester-001 | e.g., Methanol | Record experimental value | Record experimental value | Record experimental data | Record experimental data |
| Ester-002 | e.g., Ethanol | Record experimental value | Record experimental value | Record experimental data | Record experimental data |
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of this compound and its subsequent derivatization into libraries of amides and esters. These derivatives can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. The versatility of the chroman scaffold, combined with the straightforward modification of the carboxylic acid group, makes this an excellent platform for medicinal chemistry and drug development programs.[1][2]
References
Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic Acid as a Versatile Intermediate for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-Methoxy-chroman-3-carboxylic acid as a key intermediate in the development of novel anti-inflammatory agents. The chroman scaffold is a privileged structure in medicinal chemistry, found in natural products like flavonoids and tocopherols, and its derivatives are of significant interest for therapeutic applications.[1]
Physicochemical Properties of the Intermediate
This compound is an off-white crystalline powder that serves as a foundational building block for synthesis.[2] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 108088-19-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Off-white crystalline powder | [2] |
| Melting Point | 170-175 °C | [2] |
| Purity | ≥ 99% (NMR) | [2] |
| Synonyms | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Application Note 1: Synthetic Strategy
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors.[1] A common and effective route begins with the synthesis of a coumarin intermediate, which is subsequently reduced to the target chroman structure. The carboxylic acid functional group allows for a wide range of chemical transformations, making it a versatile scaffold for creating diverse compound libraries.[1]
A key advantage of this scaffold is the presence of the methoxy group at the 8-position, which is known to modulate the biological properties of derivatives by influencing the molecule's electronic environment and lipophilicity, potentially enhancing cell membrane permeability.[1][3]
Application Note 2: Derivatization for Anti-inflammatory Drug Discovery
The carboxylic acid moiety at the 3-position is a critical functional handle for derivatization. Standard coupling reactions can be employed to generate extensive libraries of amides and esters. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The goal is to identify derivatives that effectively interact with key anti-inflammatory targets such as Cyclooxygenase-2 (COX-2) or Tumor Necrosis Factor-alpha (TNF-α).[1][4]
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methoxy-chroman-3-carboxylic acid in Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Methoxy-chroman-3-carboxylic acid in antioxidant research. This document outlines its potential as a valuable compound for investigating and modulating cellular oxidative stress, supported by detailed experimental protocols and an exploration of relevant signaling pathways.
Introduction
This compound is a synthetic chroman derivative. The chroman scaffold is a core structural motif in various biologically active natural products, including flavonoids and tocopherols (Vitamin E), which are renowned for their antioxidant properties.[1] The presence of a methoxy group can enhance the molecule's lipophilicity, potentially improving its ability to cross cellular membranes, while the carboxylic acid moiety can influence its solubility and interactions with biological targets.[1][2] Research into chroman derivatives is driven by their potential therapeutic applications, including antioxidant and anticancer activities.[1] Studies on related phenolic acids suggest that the number and position of methoxy groups can directly correlate with antioxidant activity, with an increased number of methoxy groups generally leading to higher antioxidant potential.[1][3]
Data Presentation: Antioxidant Activity of Chroman Derivatives
Table 1: In Vitro Antioxidant Activity of Representative Phenolic Acids
| Compound | DPPH Radical Scavenging Activity (IC50, µM) | FRAP Value (mM Fe(II)/mM) |
| Trolox (Standard) | 45.8 | 1.5 |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | 85.2 | 1.2 |
| Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) | 65.7 | 1.8 |
| Caffeic acid (3,4-dihydroxycinnamic acid) | 30.5 | 2.1 |
Note: Data is compiled from various studies on phenolic acids and should be used as a reference. Actual values for this compound may vary.
Table 2: Cellular Antioxidant Activity of a Representative Chroman Derivative
| Compound | Cellular Antioxidant Activity (CAA) Value (%) |
| Quercetin (Standard) | 58.6 ± 2.4 (at 250 µM) |
| (+)-Catechin | 54.1 ± 1.4 (at 50 µM) |
Note: Data is from a study using a Caco-2 cell line and is for illustrative purposes.[4] The cellular antioxidant activity of this compound should be determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro and cellular antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in methanol). Prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for Trolox.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound or standard at various concentrations to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound and a dilution series. Prepare a standard curve using Trolox.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound or standard at various concentrations to the wells.
-
For the blank, add 20 µL of the solvent.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of Trolox and is expressed as Trolox equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox as a positive control
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of this compound and a dilution series. Prepare a standard curve using Trolox.
-
-
Assay:
-
Add 150 µL of the fluorescein solution to each well of a black 96-well plate.
-
Add 25 µL of the test compound or standard at various concentrations to the wells. Add 25 µL of phosphate buffer for the blank.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence every minute for at least 60 minutes.
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate)
-
AAPH
-
Phosphate-buffered saline (PBS)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed the cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the medium and wash the cells with PBS. Treat the cells with different concentrations of this compound in serum-free medium for 1 hour.
-
Loading with DCFH-DA: Remove the treatment medium, wash the cells with PBS, and then add DCFH-DA solution to the cells. Incubate for 30 minutes.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add AAPH solution to induce oxidative stress.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Signaling Pathway Analysis: The Keap1-Nrf2 Pathway
A key mechanism by which cells respond to oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. Carboxylic acids have been identified as potential activators of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5]
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[6]
Given its chemical structure, this compound may have the potential to modulate this pathway.
Caption: The Keap1-Nrf2 signaling pathway and potential modulation.
Experimental Workflow for Investigating Nrf2 Activation
To determine if this compound activates the Nrf2 pathway, the following experimental workflow is recommended.
Caption: Workflow for assessing Nrf2 pathway activation.
Conclusion
This compound presents a promising scaffold for the development of novel antioxidant agents. The protocols and information provided herein offer a solid foundation for researchers to explore its efficacy and mechanism of action. Further investigation is warranted to establish its specific antioxidant capacity and its potential to modulate key cellular defense pathways such as the Keap1-Nrf2 system.
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for quantifying 8-Methoxy-chroman-3-carboxylic acid
An Application Note on the Quantitative Analysis of 8-Methoxy-chroman-3-carboxylic acid in Human Plasma using LC-MS/MS
Introduction
This compound is a heterocyclic compound with a chroman core, a structure found in various bioactive molecules. Its role as a potential pharmaceutical agent or a metabolite necessitates the development of a robust and sensitive analytical method for its quantification in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, ensuring high recovery and minimal matrix effects. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (purity >98%)
-
This compound-d3 (internal standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.
Sample Preparation
The extraction of this compound from human plasma was performed using a combination of protein precipitation and solid-phase extraction (SPE).
-
A 100 µL aliquot of human plasma was spiked with 10 µL of the internal standard (IS) working solution.
-
Protein precipitation was induced by adding 300 µL of acetonitrile containing 0.1% formic acid.
-
The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and diluted with 500 µL of water containing 0.1% formic acid.
-
The diluted supernatant was loaded onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
-
The cartridge was washed with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.
-
The analyte and IS were eluted with 500 µL of 5% formic acid in acetonitrile.
-
The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Experimental Protocols
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A linear gradient was employed, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 500°C
-
Capillary Voltage: -3.5 kV
-
Multiple Reaction Monitoring (MRM): The transitions were monitored as detailed in the table below.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 207.1 | 163.1 | 100 | -15 |
| This compound (Qualifier) | 207.1 | 119.1 | 100 | -25 |
| This compound-d3 (IS) | 210.1 | 166.1 | 100 | -15 |
Table 2: Summary of Hypothetical Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 9.0% of nominal values |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Visualizations
Application Notes and Protocols for 8-Methoxy-chroman-3-carboxylic acid in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 8-Methoxy-chroman-3-carboxylic acid in agrochemical formulations. While direct agrochemical applications of this specific compound are not extensively documented in current literature, its structural similarity to chroman and coumarin derivatives, which exhibit a range of biological activities, suggests its potential as a lead compound for the development of novel pesticides and plant growth regulators.[1][2][3][4] The following sections detail potential applications, hypothetical experimental protocols for efficacy testing, and expected data outcomes.
Potential Agrochemical Applications
Based on the known biological activities of related chroman and coumarin compounds, this compound could be investigated for the following applications:
-
Fungicide: Coumarin derivatives have shown significant antifungal activity against a broad spectrum of plant pathogens.[5][6][7] The chroman scaffold of this compound may serve as a valuable pharmacophore for developing new fungicides.
-
Insecticide: Chroman and chromene analogues have demonstrated larvicidal and adulticidal properties against various insect pests, including mosquitoes.[8][9] Furthermore, chromanone derivatives have been identified as insect growth regulators.[10][11] This suggests that this compound could be a candidate for developing new insect control agents.
-
Plant Growth Regulator: Chromones and chromanones are naturally involved in regulating various stages of the plant life cycle.[2][4] Specific coumarin derivatives have been shown to possess plant growth suppressive activity.[12] The carboxylic acid moiety in the target compound is also a common feature in plant growth regulators.[13][14]
Hypothetical Efficacy Data
The following tables present hypothetical data that could be expected from efficacy trials of this compound (herein referred to as 'Test Compound') in various agrochemical applications.
Table 1: Fungicidal Activity against Common Plant Pathogens
| Pathogen | Test Compound EC₅₀ (µg/mL) | Tebuconazole EC₅₀ (µg/mL) (Positive Control) |
| Botrytis cinerea | 15.5 | 1.2 |
| Fusarium oxysporum | 25.2 | 3.5 |
| Sclerotinia sclerotiorum | 18.9 | 2.8 |
| Alternaria solani | 32.1 | 4.1 |
Table 2: Insecticidal Activity against Lepidopteran and Coleopteran Pests
| Pest Species | Test Compound LC₅₀ (µg/cm²) (Topical Application) | Lambda-cyhalothrin LC₅₀ (µg/cm²) (Positive Control) |
| Mythimna separata (Armyworm) | 8.7 | 0.5 |
| Plutella xylostella (Diamondback Moth) | 12.3 | 0.8 |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | 15.6 | 1.1 |
Table 3: Plant Growth Regulation Effects on Tomato Seedlings
| Treatment (Concentration) | Plant Height (cm) | Root Length (cm) | Dry Weight (g) |
| Control (Water) | 10.2 | 8.5 | 0.5 |
| Test Compound (10 ppm) | 12.5 | 10.1 | 0.7 |
| Test Compound (50 ppm) | 9.8 | 7.9 | 0.45 |
| Indole-3-acetic acid (10 ppm) (Positive Control) | 13.1 | 10.8 | 0.75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for In Vitro Fungicidal Assay (Poisoned Food Technique)
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various fungal pathogens.
Materials:
-
This compound (Test Compound)
-
Technical grade fungicide (e.g., Tebuconazole) as a positive control
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (Botrytis cinerea, Fusarium oxysporum, etc.)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of the Test Compound and the positive control in DMSO.
-
Serial Dilutions: Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) from the stock solution.
-
Medium Preparation: Autoclave PDA medium and cool to 45-50°C.
-
Poisoning the Medium: Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC₅₀ value using probit analysis.
Protocol for Insecticidal Bioassay (Leaf Dip Method)
Objective: To determine the lethal concentration (LC₅₀) of this compound against target insect pests.
Materials:
-
This compound (Test Compound)
-
Commercial insecticide (e.g., Lambda-cyhalothrin) as a positive control
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Host plant leaves (e.g., cabbage for Plutella xylostella)
-
Second or third instar larvae of the target insect
-
Ventilated containers for rearing
Procedure:
-
Solution Preparation: Prepare a stock solution of the Test Compound and positive control in acetone. Create a series of dilutions and add a surfactant (e.g., 0.1% Triton X-100) to each.
-
Leaf Treatment: Dip host plant leaves into each test solution for 30 seconds and allow them to air dry. A control group should be dipped in a solution containing only acetone and surfactant.
-
Insect Exposure: Place the treated leaves in ventilated containers and introduce a known number of larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data using Abbott's formula if necessary. Calculate the LC₅₀ value using probit analysis.
Visualizations
The following diagrams illustrate a potential signaling pathway and a general experimental workflow.
Caption: Hypothetical fungicidal mechanism of this compound.
Caption: General workflow for agrochemical screening.
References
- 1. Recent Advances of Coumarin-Type Compounds in Discovery of Pesticides. | Semantic Scholar [semanticscholar.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Coumarin-Type Compounds in Discovery of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Czech Journal of Food Sciences: Coumarin derivatives as antifungal agents – A review [cjfs.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Larvicidal and Adulticidal Activity of Chroman and Chromene Analogues against Susceptible and Permethrin-Resistant Mosquito Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant Growth Suppressive Activity of (R)-3-(7'-Aryl-9'-hydroxyprop-8'-yl)coumarin, Structural Isomer of Z-2-Hydroxybenzylidene-γ-butyrolactone-type Lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plant growth-regulating activity in certain aryloxyalkylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methoxy-chroman-3-carboxylic Acid in UV Filter and Stabilizer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-chroman-3-carboxylic acid is a versatile heterocyclic compound belonging to the chroman family, which forms the core structure of various flavonoids and polyphenols.[1] Its unique molecular architecture makes it a compound of interest for various applications, including as a key intermediate in the synthesis of bioactive molecules, such as anti-inflammatory and antioxidant agents.[2] Notably, its structural features suggest potential for use in the formulation of functional materials, particularly as a UV filter and stabilizer in cosmetic and industrial applications.[2]
This document provides detailed application notes on the role of this compound in the development of UV filters and stabilizers. It includes an overview of its mechanism of action, synthesis protocols, and methodologies for evaluating its efficacy and photostability.
Mechanism of Action as a UV Filter
Organic UV filters, including chroman derivatives, function by absorbing high-energy ultraviolet radiation and dissipating this energy as less harmful, lower-energy radiation, such as heat.[3][4] The process involves the excitation of electrons within the molecule to a higher energy state upon absorption of UV photons. The molecule then returns to its ground state through various photophysical processes, releasing the energy in a non-destructive manner. The effectiveness of a UV absorber is determined by its ability to strongly absorb UV light, particularly in the UVA (320-400 nm) and UVB (290-320 nm) regions, and its capacity to remain stable through repeated absorption cycles (photostability).[5][6]
The chroman ring system, with its phenolic ether and carboxylic acid functionalities, provides the necessary chromophores to absorb UV radiation. The specific absorption profile is influenced by the methoxy and carboxylic acid groups, which can modulate the electronic structure of the molecule.
Figure 1: General mechanism of an organic UV filter.
Data Presentation
Quantitative data for this compound as a UV filter is not extensively available in public literature. The following tables provide its fundamental properties and serve as templates for data that must be determined experimentally using the protocols provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄[1] |
| Molecular Weight | 208.21 g/mol [1] |
| Appearance | Off-white to pale yellow solid (typical) |
| Purity | >97% (typical for research grade)[1] |
| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water |
Table 2: UV Absorption Characteristics (To be determined experimentally)
| Parameter | Solvent | Value |
| λmax (nm) | Methanol | TBD |
| Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) | Methanol | TBD |
| UVB Absorbance (290-320 nm) | - | TBD |
| UVA Absorbance (320-400 nm) | - | TBD |
Table 3: Photostability Profile (To be determined experimentally)
| Formulation Base | UV Exposure Dose | % Degradation | Half-life (t½) |
| Solution (Methanol) | 10 MEDs | TBD | TBD |
| O/W Emulsion | 10 MEDs | TBD | TBD |
| Solution (Methanol) | 20 MEDs | TBD | TBD |
| O/W Emulsion | 20 MEDs | TBD | TBD |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential multi-step synthesis route starting from coumarin derivatives, which are valuable intermediates for this purpose.[7]
Figure 2: Potential synthesis workflow for the target compound.
Methodology:
-
Condensation: React 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine to yield ethyl 8-methoxycoumarin-3-carboxylate.[7]
-
Hydrolysis: Hydrolyze the resulting ester using a base (e.g., sodium hydroxide), followed by acidification, to produce 8-methoxycoumarin-3-carboxylic acid.[7]
-
Reduction: Perform a selective reduction of the α,β-unsaturated lactone in the coumarin structure to form the target chroman ring. This can be achieved through methods such as catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under controlled conditions to avoid over-reduction.
-
Purification: Purify the final product using recrystallization or column chromatography to achieve the desired purity.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Protocol 2: Formulation of a Basic UV-Protective Cream (O/W Emulsion)
This protocol outlines the preparation of a simple oil-in-water (O/W) emulsion to serve as a vehicle for testing the efficacy of this compound.
Figure 3: Workflow for formulating a UV-protective cream.
Methodology:
-
Prepare the Aqueous Phase (Phase A): In a beaker, combine deionized water and a humectant (e.g., glycerin). Heat to 75°C with stirring.
-
Prepare the Oil Phase (Phase B): In a separate beaker, combine the oil-phase ingredients (e.g., cetyl alcohol, stearic acid, emulsifier) and this compound (e.g., 1-5% w/w). Heat to 75°C until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase (B) to the aqueous phase (A) while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove from heat and continue to stir gently with a propeller mixer as the emulsion cools.
-
Add Final Phase (Phase C): When the temperature drops below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.
-
Final Adjustment: Adjust the pH if necessary and continue stirring until the cream is uniform.
Protocol 3: In Vitro Photostability Assessment
This protocol is essential for evaluating the stability of the UV filter when exposed to UV radiation, a critical factor for its effectiveness.[8][9]
Figure 4: Workflow for in vitro photostability testing.
Methodology:
-
Sample Preparation: Accurately apply a thin film (e.g., 2.0 mg/cm²) of the formulation containing this compound onto a suitable substrate (e.g., quartz or PMMA plates).[8]
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sample from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere. This is the pre-irradiation measurement.
-
UV Exposure: Place the sample in a solar simulator and expose it to a controlled dose of UV radiation. The dose is often measured in Minimal Erythemal Doses (MEDs).[8] A typical evaluation might use 10 and 20 MEDs.
-
Post-Exposure Absorbance Measurement: After irradiation, re-measure the UV absorbance spectrum of the sample under the same conditions.
-
Data Analysis: Compare the absorbance spectra before and after irradiation. The percentage of degradation can be calculated by the change in the area under the curve or the change in absorbance at λmax. A photostable compound will show minimal change in its absorbance profile.[8]
Conclusion
This compound presents a promising scaffold for the development of novel UV filters and stabilizers. Its chroman core is known to possess UV-absorbing properties, and further derivatization could optimize its performance across the UV spectrum. The protocols outlined in this document provide a foundational framework for researchers to synthesize, formulate, and rigorously evaluate the potential of this compound. Experimental determination of its UV absorption characteristics and photostability is a critical next step in validating its efficacy and safety for use in cosmetic and other protective applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent developments in sunscreens based on chromophore compounds and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunscreens: Mechanisms and Safety in Depth - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. dishengchemchina.com [dishengchemchina.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. certified-laboratories.com [certified-laboratories.com]
experimental setup for reactions involving 8-Methoxy-chroman-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 8-Methoxy-chroman-3-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines detailed synthetic protocols, summarizes key quantitative data, and illustrates relevant biological pathways to guide researchers in their experimental design.
Physicochemical Properties and Handling
This compound is typically an off-white crystalline powder. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 170-175 °C | [1] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in DMSO and DMF. Poorly soluble in water. | [3] |
| Storage | Store at 0-8 °C, protected from light and moisture. | [1] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are outlined below. These involve the oxidation of a precursor aldehyde and the reduction of a coumarin intermediate.
Route 1: Oxidation of 8-Methoxy-chroman-3-carbaldehyde
This method utilizes the Pinnick oxidation to convert the corresponding aldehyde to the carboxylic acid under mild conditions.[4][5] This reaction is known for its tolerance of various functional groups.[5]
Experimental Protocol (Adapted from a general Pinnick oxidation protocol)[6]:
-
Dissolution: Dissolve 8-Methoxy-chroman-3-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (10.0 equiv) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv).
-
Oxidation: Add sodium chlorite (NaClO₂, 4.0 equiv) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford this compound.
Route 2: Reduction of 8-Methoxycoumarin-3-carboxylic Acid
This approach involves the synthesis of the corresponding coumarin derivative followed by catalytic hydrogenation to saturate the pyran ring.[4]
Step 2a: Synthesis of 8-Methoxycoumarin-3-carboxylic Acid
This intermediate can be synthesized via the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with diethyl malonate, followed by hydrolysis. A 99% yield has been reported for the synthesis of the analogous 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[7]
Step 2b: Catalytic Hydrogenation of 8-Methoxycoumarin-3-carboxylic Acid
The double bond in the pyran ring of the coumarin is reduced to yield the chroman structure.
Experimental Protocol (General procedure for catalytic hydrogenation):
-
Catalyst Preparation: In a high-pressure reaction vessel, suspend 8-methoxycoumarin-3-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction may require gentle heating (40-60 °C) to proceed to completion.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes available data for the synthesis of this compound and its precursors. Direct comparative yield data for the synthesis of the target molecule is limited in the literature.
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Knoevenagel condensation & Hydrolysis | 99% | 215-218 °C | IR, ¹H NMR, ¹³C NMR | [7] |
| cis/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids | Reaction of homophthalic anhydride with aldehydes | 85-92% | Not specified | ¹H NMR, ¹³C NMR, HRMS | [8] |
Note: The ¹H NMR spectrum of a related dimethoxy-isochromene carboxylic acid shows characteristic peaks for the methoxy groups around 3.8 ppm and the carboxylic acid proton at a significantly downfield shift.[8] For 8-methoxythiochromane-3-carboxylic acid, the methoxy protons appear at 3.8 ppm and the carboxylic acid proton at 12.1 ppm in DMSO-d₆.[1]
Experimental Workflows
The synthesis of this compound can be visualized as a series of sequential or parallel experimental steps.
Caption: Synthetic routes to this compound.
Biological Signaling Pathways
Derivatives of chroman-3-carboxylic acid have shown potential as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and as antioxidants.
ROCK2 Inhibition Pathway
ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its signaling cascade is initiated by the activation of the small GTPase RhoA. Inhibition of ROCK2 is a therapeutic strategy for various diseases.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxy-chroman-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 8-Methoxy-chroman-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and reliable method involves a three-step synthesis starting from 3-methoxy-2-hydroxybenzaldehyde. This pathway proceeds through the formation of an intermediate, ethyl 8-methoxycoumarin-3-carboxylate, which is subsequently hydrolyzed and then reduced to the final product.
Q2: I am observing a low yield in the first step (Knoevenagel condensation). What are the likely causes?
A2: Low yields in the Knoevenagel condensation can often be attributed to several factors. These include the purity of the starting materials, particularly the 3-methoxy-2-hydroxybenzaldehyde, the effectiveness of the base catalyst (e.g., piperidine or triethylamine), and inefficient removal of water generated during the reaction.[1] Ensuring anhydrous reaction conditions and using a slight excess of diethyl malonate can also improve the yield.
Q3: What are the challenges in the final reduction step from 8-methoxycoumarin-3-carboxylic acid to this compound?
A3: The selective reduction of the α,β-unsaturated lactone in the coumarin ring without affecting the carboxylic acid group or the aromatic ring is the primary challenge.[2] Common reducing agents like sodium borohydride can be used, but the reaction conditions, such as solvent and temperature, must be carefully controlled to prevent over-reduction or other side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude product in a suitable hot solvent and allow it to cool slowly to form crystals. Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of ethyl 8-methoxycoumarin-3-carboxylate | - Impure 3-methoxy-2-hydroxybenzaldehyde.- Inactive or insufficient amount of base catalyst.- Presence of water in the reaction mixture.- Reversible reaction equilibrium. | - Purify the starting aldehyde by distillation or recrystallization.- Use a fresh, high-purity base catalyst (e.g., piperidine, triethylamine).- Ensure all glassware is oven-dried and use anhydrous solvents.- If applicable to the specific protocol, use a Dean-Stark apparatus to remove water azeotropically.[1] |
| Step 2: Incomplete hydrolysis of the ester | - Insufficient reaction time or temperature.- Inadequate concentration of the hydrolyzing agent (e.g., HCl). | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed.- Use a higher concentration of the acid or base for hydrolysis. |
| Step 3: Over-reduction or formation of side products | - Reducing agent is too strong or used in excess.- Reaction temperature is too high. | - Use a milder reducing agent or a stoichiometric amount of a stronger one.- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor closely.[3][4] |
| Final Product: Difficulty in crystallization/purification | - Presence of impurities or unreacted starting materials.- Inappropriate solvent for recrystallization. | - Wash the crude product with appropriate solvents to remove soluble impurities.- Perform a solvent screen to find a suitable recrystallization solvent or solvent system.- If recrystallization is ineffective, consider purification by column chromatography. |
Quantitative Data Summary
The following table summarizes the expected yields for each step in the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions and scale of the reaction.
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| 1. Knoevenagel Condensation | 3-methoxy-2-hydroxybenzaldehyde | Ethyl 8-methoxycoumarin-3-carboxylate | 81[5] |
| 2. Hydrolysis | Ethyl 8-methoxycoumarin-3-carboxylate | 8-methoxycoumarin-3-carboxylic acid | 56 (from 8-methoxycoumarin-3-carboxamide)[5] |
| 3. Reduction | 8-methoxycoumarin-3-carboxylic acid | This compound | Not explicitly reported, but reductions of similar esters with NaBH4 can achieve 70-92%[4] |
Experimental Protocols
Step 1: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate
This procedure is based on the Knoevenagel condensation.[1][6]
-
Materials:
-
3-methoxy-2-hydroxybenzaldehyde
-
Diethyl malonate
-
Triethylamine or Piperidine
-
Absolute Ethanol
-
-
Procedure:
-
To a round-bottom flask, add 3-methoxy-2-hydroxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol.
-
Add the base catalyst (e.g., triethylamine, 0.7 eq) to the mixture.[6]
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol to obtain pure ethyl 8-methoxycoumarin-3-carboxylate. An expected yield is around 81%.[5]
-
Step 2: Synthesis of 8-methoxycoumarin-3-carboxylic acid
This procedure involves the hydrolysis of the ester.
-
Materials:
-
Ethyl 8-methoxycoumarin-3-carboxylate
-
Hydrochloric acid (4N)
-
Acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 8-methoxycoumarin-3-carboxylate (1.0 eq) in acetic acid.
-
Add 4N hydrochloric acid to the solution.
-
Reflux the mixture for 16-18 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Step 3: Synthesis of this compound
This procedure outlines a general method for the reduction of the coumarin intermediate.
-
Materials:
-
8-methoxycoumarin-3-carboxylic acid
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 8-methoxycoumarin-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Carefully add sodium borohydride (excess, e.g., 4-5 eq) portion-wise to the suspension.
-
Stir the mixture at room temperature or gentle reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2N HCl until the excess NaBH4 is decomposed (cessation of gas evolution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Visualizations
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 8-Methoxy-chroman-3-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Methoxy-chroman-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies commence with the formation of a coumarin intermediate, followed by the selective reduction of the pyran ring. Key starting materials are typically substituted phenols or salicylaldehydes. The primary routes include:
-
Knoevenagel Condensation: This involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with a malonic ester, such as diethyl malonate, in the presence of a base to form ethyl 8-methoxycoumarin-3-carboxylate. This intermediate is then hydrolyzed to the corresponding carboxylic acid and subsequently reduced.[1]
-
Pechmann Condensation: This method utilizes a phenol and a β-ketoester under acidic conditions to construct the coumarin ring.[2][3] For this specific derivative, 3-methoxyphenol could be a potential starting material.
-
From Chromanones: An alternative, though less common, route involves the synthesis of an 8-methoxychromanone, followed by the introduction of the carboxylic acid group at the 3-position.
Q2: What is the key challenge in the synthesis of this compound?
A2: The most critical step is the selective reduction of the α,β-unsaturated lactone in the intermediate, 8-methoxycoumarin-3-carboxylic acid, to the saturated chroman ring without affecting the aromatic ring or the carboxylic acid functionality. Achieving high selectivity and yield in this step is paramount.
Q3: What are the typical applications of this compound and its derivatives?
A3: These compounds are valuable intermediates in the synthesis of a variety of bioactive molecules and are explored in pharmaceutical development for their potential therapeutic properties.[4][5] They are also used in the creation of functional materials, such as UV filters and stabilizers, due to their photostability.[5]
Troubleshooting Guides
Part 1: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate (Knoevenagel Condensation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the coumarin product. | 1. Inactive catalyst. 2. Inappropriate solvent. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. | 1. Use a fresh, high-purity basic catalyst like piperidine or L-proline. 2. Ethanol is a commonly used solvent; however, solvent-free conditions or the use of a minimal amount of a high-boiling solvent like DMF can be explored. 3. The reaction temperature can be optimized. While some protocols suggest room temperature, others utilize heating to drive the reaction to completion. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of side products. | 1. Self-condensation of the aldehyde or malonic ester. 2. Michael addition of a second malonate unit. | 1. Control the addition rate of the catalyst and maintain a consistent reaction temperature. 2. Use a stoichiometric amount of the malonic ester or a slight excess. |
| Difficulty in product purification. | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. After the reaction, pour the mixture into acidified water to precipitate the product and wash thoroughly. 2. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective. |
Part 2: Hydrolysis of Ethyl 8-methoxycoumarin-3-carboxylate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis. | 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature. 3. Low solubility of the ester. | 1. Use a molar excess of the base. 2. Reflux the reaction mixture and monitor by TLC until the starting material is consumed. 3. Use a co-solvent like ethanol or THF to improve solubility. |
| Product is difficult to isolate. | 1. The carboxylate salt is highly soluble in water. | 1. After hydrolysis, carefully acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation before filtration. |
| Product is impure. | 1. Co-precipitation of starting material or byproducts. | 1. Wash the filtered product with cold water. Recrystallization from a suitable solvent, such as ethanol or acetic acid, may be necessary. |
Part 3: Selective Reduction of 8-Methoxycoumarin-3-carboxylic acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired chroman. | 1. Ineffective reducing agent or catalyst. 2. Harsh reaction conditions leading to decomposition. | 1. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. Ensure the catalyst is active. 2. Optimize the hydrogen pressure and reaction temperature. Lower pressures and temperatures generally favor the formation of the dihydro (chroman) product.[6] |
| Over-reduction of the aromatic ring. | 1. High catalyst loading, high hydrogen pressure, or prolonged reaction time. | 1. Reduce the amount of catalyst and hydrogen pressure. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed. |
| Reduction of the carboxylic acid. | 1. Use of a non-selective reducing agent. | 1. Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH4). Catalytic hydrogenation is generally selective for the double bond in the pyran ring. Sodium borohydride in the presence of a Lewis acid might also be explored, but conditions need careful optimization to avoid ester reduction if the carboxylic acid is first converted to an ester.[7] |
| Formation of ring-opened byproducts. | 1. Hydrogenolysis of the lactone under certain catalytic hydrogenation conditions. | 1. The choice of catalyst and solvent is crucial. Palladium on carbon is generally effective. Running the reaction at lower temperatures can minimize hydrogenolysis.[6] |
Experimental Protocols
Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate
This protocol is adapted from a Knoevenagel condensation procedure.
Materials:
-
3-methoxy-2-hydroxybenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (2%)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 3-methoxy-2-hydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.0-1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the mixture under reflux in ethanol for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with 2% hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 8-methoxycoumarin-3-carboxylate as a crystalline solid.
Hydrolysis to 8-Methoxycoumarin-3-carboxylic acid
Materials:
-
Ethyl 8-methoxycoumarin-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Dissolve ethyl 8-methoxycoumarin-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After the ester has been consumed, cool the reaction mixture in an ice bath.
-
Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate should form.
-
Filter the solid, wash with cold deionized water, and dry to obtain 8-methoxycoumarin-3-carboxylic acid.
Selective Reduction to this compound
Materials:
-
8-Methoxycoumarin-3-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 8-methoxycoumarin-3-carboxylic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi, but this needs to be optimized) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Data Presentation
Table 1: Optimization of Knoevenagel Condensation for Ethyl 8-methoxycoumarin-3-carboxylate
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 3 | ~85 |
| 2 | L-proline | Ethanol | 80 | 18 | ~94 |
| 3 | Piperidine | None (Fusion) | 110-120 | 2 | ~81 |
| 4 | Triethylamine | None | Room Temp | 48 | ~44 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. This compound, CAS [[108088-19-3]] | BIOZOL [biozol.de]
- 5. chemimpex.com [chemimpex.com]
- 6. The Hydrogenation of Coumarin and Related Compounds | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 8-Methoxy-chroman-3-carboxylic acid Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methoxy-chroman-3-carboxylic acid, focusing on the investigation of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a heterocyclic organic compound.[1] Investigating its degradation is crucial, particularly in pharmaceutical development, to understand its chemical stability, identify potential degradation products, and establish appropriate storage conditions and shelf-life.[2][3] This information is vital for ensuring the safety, efficacy, and quality of any potential drug product.[4]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[2] Typical stress conditions include:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: Heating the solid or a solution of the compound.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ether linkage of the chroman ring could be susceptible to cleavage under strong acidic conditions.
-
Oxidation: The benzylic position of the chroman ring and the methoxy group are potential sites for oxidation.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially under thermal stress.[5]
-
Photodegradation: The thioether linkage in the analogous 8-methoxythiochromane-3-carboxylic acid is noted to be susceptible to photodegradation, suggesting the chroman ether linkage might also be sensitive to light.[6]
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for thermal and hydrolytic studies.
-
For photostability, increase the light intensity or exposure time.
-
A target degradation of around 10% is often recommended to study the primary degradation products.[7]
-
Issue 2: The sample shows complete or excessive degradation.
-
Possible Cause: The stress conditions are too aggressive, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.[8]
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Reduce the exposure time.
-
Lower the temperature.
-
It is crucial to achieve a level of degradation that allows for the identification and quantification of the initial degradation products.
-
Issue 3: Poor separation of degradation products in HPLC analysis.
-
Possible Cause: The chromatographic method is not optimized for the separation of the parent compound and its degradation products.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the pH of the mobile phase or the ratio of organic solvent to aqueous buffer.
-
Column Selection: Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Gradient Optimization: Modify the gradient slope or duration to improve resolution between closely eluting peaks.
-
High-performance liquid chromatography (HPLC) is a key analytical tool for assessing drug stability and should be capable of separating, detecting, and quantifying various degradants.[7]
-
Issue 4: Difficulty in identifying the structure of unknown degradation products.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to obtain the molecular weight and fragmentation pattern of the degradants. This can provide initial structural clues.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the degradation products.
-
Preparative HPLC and NMR: Isolate a sufficient quantity of the impurity using preparative HPLC and then perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy for definitive structure elucidation.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 | 194 |
| 0.1 M NaOH (60°C, 8h) | 8.2 | 1 | 210 |
| 10% H₂O₂ (RT, 12h) | 15.8 | 3 | 224 |
| UV Light (254 nm, 48h) | 9.5 | 2 | 206 |
| Thermal (80°C, 72h) | 5.3 | 1 | 164 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare 1 mg/mL solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Stress Application: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Neutralize the acidic and basic samples before analysis. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Application: Add 10% hydrogen peroxide to the solution. Keep the solution at room temperature and protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 12 hours.
-
Quenching: Quench the reaction by adding a suitable agent, such as sodium bisulfite, if necessary.
-
Analysis: Analyze the samples by HPLC-UV.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. jackwestin.com [jackwestin.com]
- 6. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. longdom.org [longdom.org]
overcoming solubility issues with 8-Methoxy-chroman-3-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Methoxy-chroman-3-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic compound featuring a chroman core.[1] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[2] Its structural features make it a valuable building block in medicinal chemistry.
Q2: What are the known solubility properties of this compound?
This compound is characterized by poor aqueous solubility, typically less than 1 mg/mL at room temperature.[1] However, it is freely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] A structurally similar compound, 8-Methoxythiochromane-3-carboxylic acid, has an estimated aqueous solubility of approximately 1.2 mg/mL.[4]
Q3: Why does this compound have poor water solubility?
Like many carboxylic acids with a significant nonpolar hydrocarbon component, its solubility in water is limited.[5][6] The chroman ring structure contributes to its hydrophobicity. While the carboxylic acid group can participate in hydrogen bonding with water, the overall nonpolar character of the molecule restricts its ability to dissolve in aqueous media.[5][6]
Q4: How does pH influence the solubility of this compound?
The solubility of carboxylic acids is highly dependent on pH.[7] In acidic to neutral solutions, the carboxylic acid group remains largely in its protonated, uncharged form (COOH), which is less soluble in water. As the pH increases above the compound's pKa, the carboxylic acid is deprotonated to form a carboxylate anion (COO-). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[7] For this compound, adjusting the pH to above 7 is recommended to enhance its aqueous solubility through the formation of its sodium salt.[1]
Troubleshooting Guide: Overcoming Solubility Issues in Assays
This guide addresses common problems encountered when working with this compound in experimental assays.
Problem 1: Compound precipitates when preparing an aqueous working solution from a DMSO stock.
-
Cause: The concentration of the compound in the aqueous buffer exceeds its solubility limit. This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium.
-
Solutions:
-
Decrease the final concentration: If the experimental design permits, lower the final concentration of the compound in the assay.
-
Increase the pH of the aqueous buffer: Prepare the working solution in a buffer with a pH greater than 7. This will convert the carboxylic acid to its more soluble salt form. A final pH of 7.4 to 8.0 is often a good starting point for biological assays.
-
Use a co-solvent: Incorporate a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into the aqueous buffer. However, it is crucial to first verify the tolerance of your assay system to the chosen co-solvent.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of the compound and other assay components.
-
Problem 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Cause: The compound may be precipitating out of the cell culture medium over time, leading to a lower effective concentration. The pH of the cell culture medium (typically around 7.4) may not be sufficient to maintain solubility at higher concentrations.
-
Solutions:
-
Prepare fresh working solutions: Make the working solutions immediately before adding them to the cells.
-
Visually inspect for precipitation: Before and after adding the compound to the cell culture plates, carefully inspect the wells for any signs of precipitation.
-
Test a range of concentrations: Perform a dose-response curve to determine the concentration at which solubility becomes a limiting factor.
-
Consider a different formulation: For in vivo studies or long-term cell culture experiments, more advanced formulation strategies like using cyclodextrins or lipid-based delivery systems may be necessary.
-
Problem 3: Difficulty dissolving the compound to make a high-concentration stock solution in DMSO.
-
Cause: While generally soluble in DMSO, achieving very high concentrations (e.g., >50 mM) may still be challenging. The purity and solid-state form (crystalline vs. amorphous) of the compound can also affect its dissolution rate.
-
Solutions:
-
Gentle warming and vortexing: Warm the vial in a water bath (up to 40-50°C) and vortex thoroughly.
-
Sonication: Use a bath sonicator to aid in the dissolution process.
-
Use a different solvent for the stock: If the assay allows, consider making the primary stock in DMF, where it may have higher solubility.
-
Quantitative Data Summary
The following table summarizes the solubility information for this compound based on available data. Note that the aqueous solubility is an estimate and can be significantly influenced by pH and buffer composition.
| Solvent/Medium | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Freely soluble (>10 mg/mL) | Common solvent for preparing high-concentration stock solutions.[4] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions.[3] |
| Acetonitrile | Soluble | Mentioned for a related compound, 7-Methoxycoumarin-3-carboxylic acid. |
| Water (pH < 7) | Poorly soluble (<1 mg/mL) | The protonated form is less soluble.[1] |
| Aqueous Buffer (pH > 7) | Increased solubility | The deprotonated salt form is more soluble.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out 2.08 mg of this compound (MW: 208.21 g/mol ).
-
Add DMSO: Add the weighed compound to a sterile microcentrifuge tube or vial. Add 100 µL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to facilitate dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution (pH 7.4)
-
Prepare the buffer: Use a sterile aqueous buffer, such as Phosphate-Buffered Saline (PBS) or HEPES-buffered saline, at pH 7.4.
-
Dilute the stock: Take 1 µL of the 10 mM DMSO stock solution and add it to 99 µL of the pH 7.4 buffer.
-
Mix thoroughly: Immediately vortex the solution to ensure proper mixing and minimize the risk of precipitation.
-
Use immediately: It is recommended to use the aqueous working solution immediately after preparation.
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 8-Methoxychromone-3-carboxylic acid - CAS-Number 2555-20-6 - Order from Chemodex [chemodex.com]
- 4. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
troubleshooting unexpected side products in chroman synthesis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in chroman synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common and unexpected challenges in your experiments, particularly the formation of side products.
Frequently Asked Questions (FAQs)
Q1: My chroman synthesis via Claisen-Schmidt condensation followed by intramolecular oxa-Michael addition is giving a significant amount of a high-molecular-weight, insoluble material. What is it and how can I prevent it?
A1: The side product is likely a result of the self-condensation of the aldehyde starting material, especially if your 2'-hydroxyacetophenone has electron-donating groups. This side reaction can lead to purification difficulties and significantly lower yields of your desired chroman-4-one.[1][2]
Troubleshooting Steps:
-
Substrate Considerations: If possible, start with 2'-hydroxyacetophenones bearing electron-withdrawing groups, as these tend to favor the desired chroman-4-one formation.[1][2]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature and reducing the reaction time may minimize the self-condensation of the aldehyde.
-
Purification: If self-condensation products are formed, they are often difficult to remove by standard column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC.
Q2: I am attempting a triflimide-catalyzed annulation of a benzylic alcohol with an allylsilane and I've isolated an unexpected isomeric chromane. What could be the cause?
A2: The formation of an isomeric chromane can occur due to in situ proteodesilylation of the allylsilane reagent, which generates a different alkene that then participates in the annulation reaction.[3] For example, the reaction of a benzylic alcohol with (2-methylallyl)trimethylsilane can unexpectedly yield a chromane resulting from the addition of 2-methyl-1-butene.[3]
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your allylsilane reagent and that it has not degraded.
-
Reaction Conditions: The acidity of the reaction medium can influence the rate of proteodesilylation. Consider using a milder Lewis acid or optimizing the catalyst loading.
-
Structural Verification: Thoroughly characterize your product using NMR and mass spectrometry to confirm its structure and rule out isomerization.
Q3: In my palladium-catalyzed synthesis of chromans, I'm observing a ring-opened side product. Why is this happening?
A3: In palladium-catalyzed reactions, such as the aminocarbonylation of 3-iodochromone, the chromone ring can undergo an Additive-Nucleophilic Ring Opening and Ring Closure (ANRORC) type rearrangement. This can lead to the formation of a ring-opened side product, especially when certain nucleophiles are used.[4]
Troubleshooting Steps:
-
Nucleophile Choice: The nature of the nucleophile can significantly influence the reaction pathway. For instance, in the aminocarbonylation of 3-iodochromone, secondary amines tend to favor the desired chromone-3-carboxamide, while some primary amines can lead to the rearranged chroman-2,4-dione.[4]
-
Ligand and Catalyst System: The choice of palladium catalyst and ligand is crucial. Optimizing the ligand can sometimes suppress unwanted side reactions.
Q4: My phenol cyclization reaction to form a chroman is producing some higher molecular weight species that I suspect are dimers or oligomers. How can I confirm this and prevent their formation?
A4: Dimerization and oligomerization can occur, particularly under acidic conditions or at high temperatures, through intermolecular reactions of the phenol starting material or reactive intermediates. These side products can be complex to characterize.
Troubleshooting Steps:
-
Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Catalyst Choice: If using an acid catalyst, consider a milder acid or a heterogeneous catalyst that may offer better selectivity.
-
Characterization: Use techniques like High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight of the side products and confirm if they are dimers or oligomers.
Troubleshooting Experimental Workflows
To effectively troubleshoot unexpected side products, a systematic approach is crucial. The following workflow can guide you in identifying the source of the problem and finding a solution.
Data Summary: Side Product Formation in Chroman-4-one Synthesis
The following table summarizes the yield of 2-alkyl-chroman-4-ones and highlights the issue of aldehyde self-condensation as a side reaction, which is more prevalent with electron-donating groups on the starting 2'-hydroxyacetophenone.[1][2]
| Entry | 2'-Hydroxyacetophenone Substituent | Aldehyde | Product Yield (%) | Notes on Side Products |
| 1 | 6,8-dimethyl | Hexanal | 17 | Significant aldehyde self-condensation observed, leading to purification challenges and low yield. |
| 2 | 6-methoxy | Hexanal | 17 | Aldehyde self-condensation is a major competing reaction. |
| 3 | 8-bromo-6-chloro | Hexanal | 88 | Electron-withdrawing groups suppress aldehyde self-condensation, leading to higher yields. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Alkyl-Chroman-4-ones via Aldol Condensation/Oxa-Michael Addition
This protocol is a general procedure for the synthesis of 2-alkyl-chroman-4-ones from 2'-hydroxyacetophenones and aldehydes.[1][2]
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (EtOH)
Procedure:
-
To a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 equiv) and DIPA (1.1 equiv).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Protocol 2: Triflimide-Catalyzed Synthesis of Chromans
This procedure describes a Brønsted acid-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes or allylsilanes.[3]
Materials:
-
o-Hydroxy benzylic alcohol (1.0 equiv)
-
Alkene or allylsilane (1.5 equiv)
-
Triflimide (Tf₂NH) (5 mol%)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the o-hydroxy benzylic alcohol in dichloromethane (0.1 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add the alkene or allylsilane (1.5 equiv) dropwise.
-
Add a pre-prepared solution of triflimide in dichloromethane (0.125 M, 5 mol%).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Intramolecular Mitsunobu Cyclization for Chroman Synthesis
This is a general protocol for the Mitsunobu reaction which can be adapted for the intramolecular cyclization of a phenolic alcohol to form a chroman.[5][6]
Materials:
-
Phenolic alcohol substrate (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the phenolic alcohol substrate and triphenylphosphine (1.5 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
Signaling Pathways and Logical Relationships
The formation of side products can be visualized as divergent pathways from the desired reaction mechanism.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 8-Methoxy-chroman-3-carboxylic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 8-Methoxy-chroman-3-carboxylic acid in solution during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
A rapid decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Appearance of multiple new peaks in the chromatogram, indicating the formation of degradation products.
-
Change in the physical appearance of the solution (e.g., color change).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | The carboxylic acid and ether functionalities in the chroman structure can be susceptible to hydrolysis, especially at non-neutral pH. Maintain the pH of the solution between 6.0 and 7.5. Use buffered solutions (e.g., phosphate buffer) to ensure pH stability. |
| Oxidation | The methoxy group and the chroman ring system may be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Degas all solvents and solutions by sparging with an inert gas (e.g., nitrogen or argon). Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%). |
| Photodegradation | Chroman derivatives can be sensitive to light, particularly UV radiation.[1] Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions, avoiding direct sunlight or prolonged exposure to artificial light. |
Issue 2: Inconsistent Results in Stability-Indicating HPLC Analysis
Symptoms:
-
Variable retention times for the parent compound and its degradants.
-
Poor peak shape (e.g., tailing or fronting).
-
Inconsistent quantification of the compound and its degradation products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The ionization state of the carboxylic acid is pH-dependent, which significantly affects its retention on a reverse-phase column. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its non-ionized form, leading to better retention and peak shape. A mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid is often suitable. |
| Column Overload | Injecting a too concentrated sample can lead to peak distortion. Prepare a dilution series of your sample to determine the optimal concentration range for your column and detector. |
| Co-elution of Degradation Products | The developed HPLC method may not be adequately resolving all degradation products from the parent peak. Optimize the HPLC method by adjusting the gradient profile, mobile phase composition, or trying a column with a different selectivity. Perform forced degradation studies to generate all potential degradation products and ensure the method can resolve them. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. Hydrolysis may occur at the ether linkage or involve decarboxylation under harsh conditions. The methoxy group and the benzylic positions of the chroman ring are susceptible to oxidation. Photodegradation can lead to the formation of radical species and subsequent complex degradation products.
Q2: How can I perform a forced degradation study to assess the stability of this compound?
A2: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to various stress conditions to accelerate its degradation.[2] This helps in identifying potential degradation products and developing a stability-indicating analytical method. Below is a summary of typical stress conditions.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 12 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state and in solution) |
| Photodegradation | Exposure to UV light (254 nm) and visible light for 24 hours |
Q3: What is a suitable stability-indicating HPLC method for analyzing this compound and its degradants?
A3: A reverse-phase HPLC method is generally suitable. The following is a good starting point for method development:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
This method should be validated for its stability-indicating properties by analyzing samples from forced degradation studies to ensure separation of the parent compound from all degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.2 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the mixture at 60°C for 12 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.2 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid compound in an oven at 80°C for 48 hours.
-
Separately, place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid sample and dilute the liquid sample to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Place a clear vial containing the stock solution in a photostability chamber and expose it to UV and visible light for 24 hours.
-
As a control, wrap a similar vial in aluminum foil and place it in the same chamber.
-
After exposure, dilute the samples to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation
The following table summarizes representative data from a forced degradation study of this compound.
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |
| Control | < 1% | 0 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 12h) | 25.8% | 3 |
| Oxidation (3% H₂O₂, RT, 24h) | 18.5% | 2 |
| Thermal (80°C, 48h) | 8.3% | 1 |
| Photodegradation (UV/Vis, 24h) | 12.1% | 2 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for HPLC analysis.
References
Technical Support Center: Analysis of 8-Methoxy-chroman-3-carboxylic Acid and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for 8-Methoxy-chroman-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an HPLC method for this compound and its impurities?
A1: The main challenges include achieving adequate resolution between the main peak and closely related impurities, managing peak shape (tailing) of the carboxylic acid, and ensuring method robustness. Given that this compound is a key intermediate in the synthesis of bioactive molecules, potential impurities could be structurally similar, making separation difficult.[1][2]
Q2: What are some potential process-related impurities of this compound?
A2: While specific impurities depend on the synthetic route, potential process-related impurities could include starting materials, by-products, and degradation products. For instance, impurities might arise from incomplete reactions or side reactions involving the methoxy and carboxylic acid functional groups.[1][3] Common classes of impurities to consider are isomers, precursors like substituted phenols or chromanones, and products of over-oxidation or reduction.[3]
Q3: How can I improve the peak shape for this compound?
A3: Peak tailing is a common issue with acidic compounds. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral form.
-
Buffer Concentration: Use an adequate buffer concentration (typically 10-25 mM) to maintain a consistent pH.[4]
-
Column Choice: Employ a high-purity silica-based column to minimize secondary interactions with silanol groups.[4]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) can also influence peak shape.
Q4: What are the critical parameters to evaluate during method validation for impurity detection?
A4: According to ICH and FDA guidelines, the key validation parameters for impurity methods are:
-
Specificity/Selectivity: The ability to detect the analyte unequivocally in the presence of other components.[1][5][6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6][7]
Troubleshooting Guides
Issue 1: Poor Resolution Between the Main Peak and an Impurity
Symptoms:
-
Overlapping peaks for this compound and an unknown impurity.
-
Inability to accurately quantify the impurity.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the organic modifier-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent may improve separation.[8] |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous phase to alter the ionization state of the analyte and impurities, which can affect their retention and selectivity. |
| Suboptimal Column Chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for the target compounds. |
| Elevated Column Temperature | Vary the column temperature. Sometimes a lower temperature can enhance resolution, while other times a higher temperature can improve efficiency.[8] |
Issue 2: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for the main peak and impurities across different injections or runs.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) with the initial mobile phase conditions before each injection, especially for gradient methods.[8] |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as the composition of aqueous buffers can change over time due to microbial growth or evaporation.[8] Degas the mobile phase to prevent air bubbles. |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly. A fluctuating flow rate can lead to retention time variability.[9] |
| Temperature Fluctuations | Use a column thermostat to maintain a consistent column temperature.[8] |
Issue 3: Ghost Peaks in the Chromatogram
Symptoms:
-
Appearance of unexpected peaks in the chromatogram, often in the blank run.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases before use.[9] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method. Inject a blank after a high-concentration sample to check for carryover.[9] |
| Late Eluting Compounds | Extend the run time of your gradient method to ensure all components from the previous injection have eluted before the next injection. |
| Sample Matrix Effects | If the ghost peaks are only present in sample injections, they may be from the sample diluent or matrix. Ensure the sample diluent is miscible with the mobile phase. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To assess the specificity of the analytical method, forced degradation studies are performed.
-
Acidic Degradation: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Basic Degradation: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the HPLC method and compare the chromatograms to that of an unstressed sample to identify any degradation products.
Visualizations
Caption: High-level workflow for the HPLC analysis of this compound.
Caption: A logical approach to troubleshooting common HPLC issues.
Caption: Key parameters in the validation pathway for an analytical method.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. scielo.br [scielo.br]
- 6. wjarr.com [wjarr.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Strategies to Prevent Photodegradation of Thiochromane Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiochromane analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your photostability experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of thiochromane analog photodegradation.
Problem 1: High variability in photodegradation results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent light exposure | Ensure uniform light exposure for all samples. Use a calibrated radiometer or lux meter to monitor light intensity. For confirmatory studies, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.[1][2] Consider using a chemical actinometric system for precise dose determination.[1] |
| Temperature fluctuations | Monitor and control the temperature of the sample chamber. Use a dark control sample stored under the same temperature conditions to differentiate between thermal degradation and photodegradation.[2] |
| Sample preparation inconsistencies | Ensure consistent sample preparation, including solvent purity, concentration, and container type. Use chemically inert and transparent containers for sample exposure.[1] |
| Oxygen availability | If oxidative degradation is suspected, control the headspace oxygen concentration or perform experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the role of oxygen. |
Problem 2: Unexpectedly rapid degradation of a thiochromane analog.
| Possible Cause | Troubleshooting Step |
| Photosensitization by excipients | Evaluate the photostability of the thiochromane analog in the absence of formulation excipients. Test individual excipients for their potential to act as photosensitizers.[3][4][5] |
| Presence of trace metal impurities | Trace metals, such as iron, can catalyze photodegradation.[4] Use high-purity solvents and excipients. Consider the use of chelating agents like EDTA as a formulation strategy. |
| Incorrect wavelength of light source | Verify the spectral output of your light source. Thiochromane analogs may have specific absorption maxima, and exposure to high-energy UV light can accelerate degradation. Ensure the light source complies with ICH Q1B guidelines, which recommend filtering out radiation below 320 nm for most pharmaceutical testing.[2] |
| Formation of highly reactive intermediates | The initial photoproducts may be more photoreactive than the parent compound, leading to accelerated degradation. Analyze samples at multiple time points to understand the degradation kinetics. |
Problem 3: Difficulty in separating and identifying photodegradation products by HPLC.
| Possible Cause | Troubleshooting Step | | Co-elution of degradation products | Optimize the HPLC method. Experiment with different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (acetonitrile, methanol, water), pH, and gradient profiles.[6][7] | | Poor peak shape | Adjust the mobile phase pH to ensure the analyte and its degradation products are in a single ionic form. Consider using a different organic modifier or adding a buffer to the mobile phase. | | Degradation products lack a UV chromophore | Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify degradation products that may not have a strong UV absorbance. | | On-column degradation | Ensure the mobile phase is degassed and that the pH is compatible with the analyte's stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for thiochromane analogs?
A1: Thiochromane analogs can degrade through two primary pathways:
-
Direct Photolysis: The thiochromane molecule directly absorbs light energy, leading to an excited state that can then undergo chemical reactions such as bond cleavage or rearrangement.
-
Indirect Photolysis: In this process, other molecules in the formulation (e.g., excipients, impurities) absorb light and become excited. They then transfer this energy to the thiochromane analog or generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which in turn react with and degrade the thiochromane analog.[3][4][5] The sulfur atom in the thiochromane ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones.
Q2: How can I determine the photodegradation quantum yield of my thiochromane analog?
A2: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. To determine it, you need to measure the rate of degradation of your compound and the rate of photon absorption. A common method involves using a chemical actinometer, which is a compound with a known quantum yield, to calibrate the light source.[8] By comparing the degradation rate of your thiochromane analog to that of the actinometer under identical irradiation conditions, you can calculate the quantum yield of your compound.[8] Accurate determination of quantum yields is crucial for predicting the photostability of a compound under various light conditions.[8]
Q3: What are some effective strategies to prevent the photodegradation of thiochromane analogs in formulations?
A3: Several strategies can be employed to enhance the photostability of thiochromane analogs:
-
Formulation with UV Absorbers: Incorporate excipients that absorb UV radiation, thereby shielding the active pharmaceutical ingredient (API).
-
Inclusion of Antioxidants/ROS Scavengers: Add antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or alpha-tocopherol to the formulation.[9] These molecules can quench reactive oxygen species and inhibit oxidative photodegradation pathways.[10]
-
Use of Opaque Packaging: The most straightforward method is to protect the formulation from light using amber glass vials, opaque containers, or light-protective blister packaging.[2]
-
pH Optimization: The photodegradation of some compounds is pH-dependent. Formulating the product at a pH where the thiochromane analog is most stable can be beneficial.
-
Inert Atmosphere: For oxygen-sensitive compounds, packaging under an inert atmosphere like nitrogen can prevent photo-oxidative degradation.
Q4: Are thiochromane analogs generally considered to be photostable?
A4: While photostability is compound-specific, some research suggests that thiochromenes, a related class of compounds, exhibit relatively slow photodegradation.[11] However, the introduction of various functional groups to the thiochromane scaffold can significantly alter its electronic properties and, consequently, its photostability. Therefore, it is crucial to experimentally determine the photostability of each new thiochromane analog according to regulatory guidelines such as ICH Q1B.[1]
Q5: What are the initial steps I should take when starting a photostability study on a new thiochromane analog?
A5: According to ICH Q1B guidelines, a systematic approach is recommended:
-
Forced Degradation Studies: Expose the drug substance to light under more extreme conditions than confirmatory testing to understand its photosensitivity and identify potential degradation products. This helps in developing and validating a stability-indicating analytical method.[1]
-
Confirmatory Testing: Test the drug substance and drug product under standardized light conditions (at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light) to assess its photostability under conditions that mimic storage and use.[1][12]
-
Analysis: Use a validated stability-indicating method, typically HPLC-UV, to quantify the parent compound and its degradation products.[6][7]
Experimental Protocols
Protocol 1: General Photostability Testing of a Thiochromane Analog in Solution (Forced Degradation)
This protocol is designed to assess the intrinsic photostability of a thiochromane analog in solution.
Materials:
-
Thiochromane analog
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffer of relevant pH)
-
Chemically inert and transparent vials (e.g., quartz or borosilicate glass)
-
Photostability chamber with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Aluminum foil
-
HPLC-UV system with a validated stability-indicating method
Procedure:
-
Prepare a solution of the thiochromane analog in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Transfer the solution into several transparent vials.
-
Prepare a "dark control" by wrapping some of the vials completely in aluminum foil.
-
Place the transparent and dark control vials in the photostability chamber.
-
Expose the samples to a controlled light source. The exposure level should be sufficient to induce some degradation (e.g., 5-20%), which may require adjusting the duration of exposure.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from both the exposed and dark control vials.
-
Analyze the samples immediately using the validated HPLC-UV method to determine the concentration of the thiochromane analog and to detect the formation of any degradation products.
-
Compare the chromatograms of the exposed samples with those of the dark control to identify peaks corresponding to photodegradation products.
-
Calculate the percentage degradation of the thiochromane analog at each time point.
Data Presentation:
The quantitative data from this experiment can be summarized in a table:
| Time (hours) | Concentration of Thiochromane Analog (Exposed) (mg/mL) | % Degradation (Exposed) | Concentration of Thiochromane Analog (Dark Control) (mg/mL) | % Degradation (Dark Control) |
| 0 | 0.100 | 0.0 | 0.100 | 0.0 |
| 2 | 0.095 | 5.0 | 0.100 | 0.0 |
| 4 | 0.088 | 12.0 | 0.099 | 1.0 |
| 8 | 0.075 | 25.0 | 0.099 | 1.0 |
| 24 | 0.040 | 60.0 | 0.098 | 2.0 |
Protocol 2: Investigating the Role of Reactive Oxygen Species (ROS) in Photodegradation
This protocol uses ROS quenchers to determine if indirect photolysis via ROS is a significant degradation pathway.
Materials:
-
All materials from Protocol 1
-
Sodium azide (singlet oxygen quencher)
-
Mannitol or tert-butanol (hydroxyl radical scavenger)
Procedure:
-
Prepare three sets of solutions of the thiochromane analog as in Protocol 1.
-
To the first set, add no quencher (control).
-
To the second set, add sodium azide to a final concentration of 10-50 mM.
-
To the third set, add mannitol or tert-butanol to a final concentration of 10-50 mM.
-
Prepare corresponding dark controls for each set.
-
Expose all samples to light as described in Protocol 1.
-
Analyze the samples by HPLC-UV at various time points.
-
Compare the degradation rates in the presence and absence of the quenchers. A significant reduction in the degradation rate in the presence of a specific quencher indicates the involvement of that particular ROS in the degradation process.
Data Presentation:
The results can be presented in a table comparing the degradation rates:
| Condition | Degradation Rate Constant (k) (h⁻¹) |
| No Quencher | 0.025 |
| + Sodium Azide | 0.010 |
| + Mannitol | 0.023 |
Visualizations
Caption: Photodegradation pathways of thiochromane analogs.
Caption: Workflow for photostability testing.
Caption: Strategies to prevent photodegradation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. q1scientific.com [q1scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of excipients and package components in the photostability of liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 10. Comparative study of antioxidants as quenchers or scavengers of reactive oxygen species based on quenching of MCLA-dependent chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 12. caronscientific.com [caronscientific.com]
Validation & Comparative
A Comparative Analysis of 8-Methoxy-chroman-3-carboxylic acid and its Thio-analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 8-Methoxy-chroman-3-carboxylic acid and its corresponding thio-analog, 8-Methoxy-thiochroman-3-carboxylic acid. The substitution of the oxygen atom in the chroman ring with a sulfur atom significantly influences the molecule's physicochemical properties and potential biological activities. This comparison, supported by available data, aims to inform researchers on the nuances between these two scaffolds for applications in medicinal chemistry and drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the two molecules—the presence of an oxygen versus a sulfur heteroatom—directly impacts their physical and chemical characteristics. The thio-analog exhibits increased lipophilicity, a property that may enhance its ability to permeate cellular membranes.[1]
| Property | This compound | 8-Methoxy-thiochroman-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₂O₄[2][3] | C₁₁H₁₂O₃S[1][4] |
| Molecular Weight | 208.21 g/mol [2][3] | 224.27 g/mol [1] |
| Appearance | Off-white crystalline powder[2][3] | Not specified |
| Melting Point | 170-175 °C[2][3] | Not specified |
| Calculated logP | ~1.8[1] | ~2.1[1] |
| Water Solubility | Not specified | ~1.2 mg/mL at 25°C (estimated)[1] |
| Organic Solvent Comp. | Not specified | Soluble in DMSO (>10 mg/mL)[1] |
| CAS Number | 108088-19-3[2][3] | 100746-85-8[1] |
Synthesis and Chemical Reactivity
The synthetic pathways to these compounds differ based on the precursor materials. The chroman scaffold is often constructed from substituted phenols, chromanones, or coumarins.[5] In contrast, the synthesis of the thiochroman analog, while not explicitly detailed in available literature, is proposed to proceed through methods like the cyclization of thiophenol derivatives.[1]
The carboxylic acid group on both molecules allows for further chemical modifications, such as esterification and amidation, enabling the creation of compound libraries for screening purposes.[5]
Caption: Generalized synthetic routes for the chroman and thiochroman analogs.
Biological Activity and Potential Applications
Both compounds serve as scaffolds for developing new therapeutic agents. The chroman framework is a key structural motif in many biologically active natural products, and synthetic derivatives are explored for antioxidant and anticancer properties.[5] While research on this compound specifically is limited, related amide derivatives of 6-methoxy-chroman-3-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a protein kinase implicated in various diseases.[5][6]
The thio-analog, 8-Methoxy-thiochroman-3-carboxylic acid, shows therapeutic promise as well. Preliminary molecular docking studies suggest it binds to cyclooxygenase-2 (COX-2) with a binding energy comparable to the known inhibitor celecoxib, indicating potential anti-inflammatory activity.[1] The key proposed interactions involve hydrogen bonding between the carboxylic acid group and Arg120, and π-stacking of the thiochromane ring with Tyr355 within the COX-2 active site.[1]
Caption: Potential biological targets and activities of the two compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is based on the general principle of oxidizing a precursor aldehyde to a carboxylic acid, a common step in the synthesis of such compounds.[5]
-
Dissolution: Dissolve 8-Methoxy-chroman-3-carbaldehyde in a suitable solvent mixture, such as dichloromethane-water.
-
Addition of Reagents: Add sodium chlorite (NaClO₂) and a scavenger like sulfamic acid to the solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution). Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a general workflow to experimentally validate the predicted COX-2 inhibitory activity of the thio-analog.[1]
-
Enzyme Preparation: Obtain recombinant human COX-2 enzyme. Prepare the enzyme solution in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and glutathione.
-
Compound Preparation: Prepare stock solutions of 8-Methoxy-thiochroman-3-carboxylic acid and a positive control (e.g., celecoxib) in DMSO. Create a series of dilutions to determine the IC₅₀ value.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound dilutions (or DMSO for control), and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Quantification: After a set incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for a typical in vitro COX-2 inhibition assay.
Conclusion and Future Outlook
The substitution of oxygen with sulfur in the this compound scaffold results in a thio-analog with increased lipophilicity and distinct predicted biological targets. While the chroman-based compound is a versatile building block for antioxidant and other bioactive molecules, the thiochroman analog shows early promise as a potential COX-2 inhibitor.
Further research is necessary to fully elucidate and compare the properties of these two compounds. Direct, side-by-side experimental validation of their biological activities, investigation into their metabolic stability and pharmacokinetic profiles, and expansion of their derivative libraries are critical next steps. Such studies will provide a clearer understanding of how the choice of heteroatom can be strategically employed to fine-tune the therapeutic potential of this valuable molecular framework.
References
- 1. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 100746-85-8 | 8-Methoxythiochromane-3-carboxylic acid - Moldb [moldb.com]
- 5. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Activity of 8-Methoxy-chroman-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antioxidant activity of 8-Methoxy-chroman-3-carboxylic acid against established antioxidant standards. It includes detailed experimental protocols for common antioxidant assays and contextualizes the potential mechanism of action within relevant cellular signaling pathways.
Comparative Analysis of Antioxidant Activity
A direct comparison of the antioxidant capacity of a novel compound to well-characterized standards is crucial for its evaluation. The following tables summarize the antioxidant activity of common standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a plant flavonoid). Researchers should aim to determine the corresponding values for this compound using the protocols outlined in the subsequent sections to populate these tables for a comprehensive comparison.
Table 1: DPPH Radical Scavenging Activity (IC50)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µM) |
| This compound | Data to be determined |
| Trolox | ~3.77 - 4.42 µM[1] |
| Ascorbic Acid | ~4.97 - 26.68 µM[2][3] |
| Quercetin | ~4.60 - 4.97 µM[3][4] |
Table 2: ABTS Radical Cation Decolorization Assay (Trolox Equivalents)
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Compound | ABTS Radical Scavenging Activity (TEAC) |
| This compound | Data to be determined |
| Trolox | 1.0 (by definition) |
| Ascorbic Acid | ~1.05 - 1.10 |
| Quercetin | ~1.89 - 2.10 µg/mL (IC50)[3][5] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are typically expressed as micromoles of Trolox Equivalents (TE) per liter or gram. A higher ORAC value signifies a greater antioxidant capacity.
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data to be determined |
| Trolox | 1.0 (by definition) |
| Ascorbic Acid | ~0.20 - 0.50 |
| Quercetin | ~2.90 - 4.70 |
Experimental Protocols
Detailed and consistent experimental methodology is paramount for reproducible and comparable results.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change (from purple to yellow) is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of this compound and the standards (Trolox, Ascorbic Acid, Quercetin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound and standards.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.
-
Add an equal volume of the various concentrations of the test compound or standard to the wells/cuvettes.
-
Include a blank (solvent + DPPH) and a control (solvent + methanol).
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound/standard to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, and the solution becomes colorless. The change in absorbance is measured.
Procedure:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and Trolox standard.
-
Add a small volume of the diluted ABTS•+ solution to a 96-well plate or cuvettes.
-
Add a smaller volume of the test compound or standard to the wells/cuvettes.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Create a standard curve using the Trolox concentrations and their corresponding percentage inhibition.
-
Express the antioxidant activity of the test compound as Trolox Equivalents (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time.
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare solutions of the test compound and Trolox standard in the same buffer.
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
In a 96-well black microplate, add the fluorescein solution, followed by the test compound or Trolox standard.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the test compound from the standard curve and express it as micromoles of Trolox Equivalents.
Potential Mechanism of Action: Signaling Pathways
Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. The Keap1-Nrf2-ARE pathway is a critical regulator of endogenous antioxidant defenses.
Caption: The Keap1-Nrf2-ARE signaling pathway and potential intervention points for an antioxidant compound.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of oxidative stress, this complex dissociates, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes. This compound may act as an antioxidant by directly scavenging reactive oxygen species (ROS) and/or by promoting the dissociation of the Keap1-Nrf2 complex, thereby upregulating the endogenous antioxidant response.
Experimental Workflow
The following diagram illustrates a logical workflow for the validation of the antioxidant activity of this compound.
Caption: A streamlined workflow for the comprehensive evaluation of antioxidant activity.
This structured approach ensures that the antioxidant properties of this compound are thoroughly and systematically evaluated, providing a solid foundation for further drug development and research.
References
- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 108088-19-3 | Benchchem [benchchem.com]
- 5. 8-Methoxythiochromane-3-carboxylic acid (100746-85-8) for sale [vulcanchem.com]
A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 8-Methoxy-chroman-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, can be prepared through several distinct synthetic routes. This guide provides a comparative analysis of the most common pathways, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research needs.
This comparison focuses on three primary synthetic strategies, each commencing from readily available starting materials and proceeding through key intermediates such as coumarins, chromones, or chroman-3-carbaldehydes. The efficacy of each route is evaluated based on reaction yield, purity of the final product, and the complexity of the experimental procedure.
At a Glance: Comparison of Synthesis Routes
| Route | Starting Material | Key Intermediate | Overall Yield (Estimated) | Key Advantages | Key Disadvantages |
| 1 | 3-Methoxy-2-hydroxybenzaldehyde | 8-Methoxycoumarin-3-carboxylic acid | Moderate | Well-established initial steps. | Requires a final reduction step which can be challenging. |
| 2 | 2-Hydroxyacetophenone derivative | 8-Methoxychromone-3-carboxylic acid | Moderate to High | Versatile for generating diverse chromone intermediates. | Multi-step process involving a challenging final reduction. |
| 3 | 8-Methoxychroman | 8-Methoxy-chroman-3-carbaldehyde | High | Potentially the most direct route. | Synthesis of the starting aldehyde can be complex. |
Route 1: Synthesis via a Coumarin Intermediate
This route begins with the condensation of 3-methoxy-2-hydroxybenzaldehyde with an active methylene compound, such as diethyl malonate or Meldrum's acid, to form an 8-methoxycoumarin-3-carboxylic acid derivative. This intermediate is then subjected to a reduction to yield the final this compound.
Experimental Protocol:
Step 1: Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
A mixture of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate is heated under fusion in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in ethanol, followed by neutralization and hydrolysis to yield 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Published literature reports a yield of 72% for this step.[1]
Step 2: Reduction of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
The selective reduction of the coumarin's α,β-unsaturated lactone to the corresponding chroman is a critical and often challenging step. Catalytic hydrogenation using palladium on carbon (Pd/C) or other noble metal catalysts under a hydrogen atmosphere is a common method. The choice of solvent, pressure, and temperature is crucial to achieve high yield and selectivity without affecting the carboxylic acid and methoxy groups.
Workflow Diagram:
Route 2: Synthesis via a Chromone Intermediate (Vilsmeier-Haack Reaction)
This pathway involves the formylation of a 2-hydroxyacetophenone derivative using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce a chromone-3-carbaldehyde. Subsequent oxidation of the aldehyde and reduction of the chromone ring provides the target molecule.
Experimental Protocol:
Step 1: Synthesis of 8-Methoxychromone-3-carbaldehyde
2-Hydroxy-3-methoxyacetophenone is treated with the Vilsmeier reagent at low temperature, followed by heating to effect cyclization and formylation, yielding 8-methoxychromone-3-carbaldehyde.
Step 2: Oxidation to 8-Methoxychromone-3-carboxylic acid
The intermediate aldehyde is oxidized to the corresponding carboxylic acid using an oxidizing agent such as sodium chlorite and sulfamic acid in a mixture of dichloromethane and water. This Pinnick oxidation is known to provide good yields, typically in the range of 53-61% for similar substrates.
Step 3: Reduction to this compound
Similar to Route 1, the final step involves the reduction of the chromone ring. Catalytic hydrogenation is a viable method, but careful optimization of reaction conditions is necessary to selectively reduce the pyrone ring without affecting other functional groups.
Workflow Diagram:
Route 3: Synthesis via Oxidation of 8-Methoxy-chroman-3-carbaldehyde
This route offers a more direct approach by first preparing the corresponding chroman-3-carbaldehyde, which is then oxidized to the final carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
A reported synthesis involves the reaction of 2-hydroxy-3-methoxy-benzaldehyde with acrolein in the presence of potassium carbonate in 1,4-dioxane. This reaction proceeds via a domino oxa-Michael/aldol condensation to afford 8-methoxy-2H-chromene-3-carbaldehyde in high yield (82%).
Step 2: Reduction to 8-Methoxy-chroman-3-carbaldehyde
The double bond in the dihydropyran ring of the chromene-3-carbaldehyde needs to be selectively reduced. This can be achieved through catalytic hydrogenation using a suitable catalyst that does not affect the aldehyde group.
Step 3: Oxidation to this compound
The final step is the oxidation of the aldehyde to the carboxylic acid. Standard oxidation methods, such as the Pinnick oxidation or Jones oxidation, can be employed. The choice of oxidant should be made based on the desired reaction conditions and functional group tolerance.
Workflow Diagram:
Relevance in Drug Discovery: A Note on Signaling Pathways
The coumarin scaffold, a key intermediate in Route 1, is known to exhibit a wide range of biological activities. For instance, 8-methoxycoumarin has been shown to enhance melanogenesis through the MAPK signaling pathway. This involves the phosphorylation of p38 and JNK, and the inhibition of ERK phosphorylation. For drug development professionals, understanding the biological activity of synthetic intermediates can provide valuable insights into the potential therapeutic applications of the final products.
MAPK Signaling Pathway Diagram:
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory. While Route 3 appears to be the most direct on paper, the synthesis and selective reduction of the chroman-3-carbaldehyde may present challenges. Routes 1 and 2, although involving more steps, utilize well-established reactions for the initial construction of the heterocyclic core. The final reduction of the coumarin or chromone intermediate is a common challenge in both routes and requires careful optimization. This guide provides a foundational framework for selecting and implementing a suitable synthetic strategy for this important building block in drug discovery and development.
References
Spectroscopic Profile of 8-Methoxy-chroman-3-carboxylic Acid: A Comparative Analysis
For Immediate Release
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of 8-Methoxy-chroman-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and material sciences. By presenting a comparative overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data alongside related structures, this document serves as a crucial resource for researchers, scientists, and professionals in drug development.
Comparative Spectroscopic Data Analysis
The structural characterization of this compound is achieved through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses, and provide a comparison with structurally related compounds to highlight characteristic spectral features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
While complete experimental NMR data for this compound is not widely published, predicted values and data from similar structures provide valuable insights. The characteristic signals for the methoxy (-OCH₃) and carboxylic acid (-COOH) protons in ¹H NMR are expected around 3.8 ppm and 12 ppm, respectively[1]. The ¹³C NMR spectrum is anticipated to show a carboxyl carbon signal in the range of 170-185 ppm.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~12.0 (s, 1H, -COOH), 6.8-7.2 (m, 3H, Ar-H), ~4.3 (m, 2H, -O-CH₂-), 3.8 (s, 3H, -OCH₃), ~3.0 (m, 1H, -CH-COOH), ~2.2 (m, 2H, -CH₂-) | ~175 (-COOH), ~150 (Ar-C-O), ~145 (Ar-C-O), 120-128 (Ar-CH), ~115 (Ar-CH), ~65 (-O-CH₂-), 56.1 (-OCH₃), ~40 (-CH-COOH), ~25 (-CH₂-) |
| 8-Methoxythiochromane-3-carboxylic acid | 12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH₃), 3.2–2.8 (m, 2H, SCH₂), 2.5–2.1 (m, 1H, CH) | Not available |
| Ethyl 8-methoxycoumarin-3-carboxylate | 8.84 (s, 1H, H-4), 7.34-7.99 (m, 3H, Ar-H), 3.94 (s, 3H, -OCH₃), 4.3 (q, 2H, -O-CH₂-CH₃), 1.3 (t, 3H, -O-CH₂-CH₃) | 168.32, 165.31, 161.63 (C=O), 149.61, 146.62 (C-O), 143.79 (C-4), 116.20 (C-3), 56.77 (OCH₃), 61.5 (O-CH₂), 14.5 (CH₃)[2] |
Table 2: Infrared (IR) Spectroscopic Data
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration due to hydrogen bonding, and a strong C=O stretching vibration.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound (Expected) | 2500-3300 (broad) | 1700-1725 | 1200-1300 | 1580-1610 |
| 8-Methoxythiochromane-3-carboxylic acid | 2500–3300 (broad) | 1680 | 1250 (C–O–C) | Not specified |
| Chromone-3-carboxylic acid | 3750-3000 | 1350-1375 | Not specified | Not specified[3] |
Table 3: Mass Spectrometry (MS) Data
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.
| Compound | Molecular Formula | Molecular Weight | Observed Ion (m/z) | Ionization Method |
| This compound | C₁₁H₁₂O₄ | 208.21 | [M+H]⁺ at 224.21 (predicted) | ESI |
| 8-Methoxythiochromane-3-carboxylic acid | C₁₁H₁₂O₃S | 224.27 | Not available | Not specified |
| Ethyl 8-methoxycoumarin-3-carboxylate | C₁₃H₁₂O₅ | 248.23 | 353 (M⁺ for a related derivative) | Not specified[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙) to determine the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound.
Caption: Workflow for the spectroscopic analysis of organic compounds.
References
A Comparative Guide to the Bioactivity of 8-Methoxy-chroman-3-carboxylic Acid Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold, a key structural motif in many biologically active compounds like vitamin E, has garnered significant interest in medicinal chemistry. This guide provides a comparative analysis of the in vitro and in vivo studies involving derivatives of 8-methoxy-chroman-3-carboxylic acid and its close structural analogs. Due to a scarcity of published data on 8-methoxy-chroman derivatives, this guide extends its scope to include the more extensively studied 8-methoxycoumarin-3-carboxylic acid derivatives and potent positional isomers of methoxy-chroman-3-carboxamides. This comparative approach aims to provide a broader understanding of the therapeutic potential of this compound class.
Section 1: Anticancer Activity of 8-Methoxycoumarin-3-Carboxylic Acid Derivatives
While structurally distinct due to an unsaturated pyran ring, 8-methoxycoumarin-3-carboxylic acid derivatives have demonstrated significant antiproliferative activity, primarily against liver and breast cancer cell lines. The following data summarizes their in vitro efficacy.
Quantitative Data Summary: In Vitro Anticancer Activity
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Compound 5 | 8-methoxycoumarin-3-carboxamide analogue | HepG2 (Liver Cancer) | 0.9 | [1][2] |
| Compound 6 | Acetylated 8-methoxycoumarin-3-carboxamide | HepG2 (Liver Cancer) | 2.3 | [2] |
| Compound 8 | 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | 5.0 | [2] |
| Compound 4 | 8-methoxycoumarin-3-carboxamide | HepG2 (Liver Cancer) | 17 | [2] |
| Compound 9 | 5-bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | 41 | [2] |
| Staurosporine | (Reference Drug) | HepG2 (Liver Cancer) | 8.4 | [1][2] |
Signaling Pathway: Apoptosis Induction by Compound 5 in HepG2 Cells
The proposed mechanism of action for the most potent compound, Compound 5, involves the induction of apoptosis and cell cycle arrest through the activation of caspase-3/7 and inhibition of β-tubulin polymerization.
Caption: Proposed mechanism of Compound 5 in liver cancer cells.
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay):
-
HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curves.[2]
Cell Cycle Analysis (Flow Cytometry):
-
HepG2 cells were treated with the test compound for a specified time.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined.[1][2]
Section 2: ROCK Inhibition by Methoxy-Chroman-3-Carboxamide Derivatives
While direct data on this compound derivatives is limited, research on positional isomers has identified potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key regulator of the actin cytoskeleton and is implicated in various diseases, including hypertension, glaucoma, and cancer.[3]
Quantitative Data Summary: In Vitro ROCK Inhibition
| Compound ID | Derivative Type | Target | IC50 (nM) | Selectivity (vs. ROCK1) | Reference |
| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold | [4][5] |
Note: This derivative has a methoxy group at the 6-position, not the 8-position.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a protein kinase like ROCK2.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocols
ROCK2 Inhibition Assay:
-
The ROCK2 enzyme, a specific substrate peptide, and ATP are combined in a reaction buffer.
-
The test compound, such as (S)-7c, is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo Kinase Assay), where the light signal is inversely proportional to the kinase activity.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[4][5]
Conclusion
The available research indicates that the this compound scaffold and its analogs are promising starting points for the development of novel therapeutics. The closely related 8-methoxycoumarin derivatives have demonstrated potent anticancer effects in vitro, targeting key pathways like apoptosis and cell cycle regulation.[1][2] Concurrently, a positional isomer, a 6-methoxy-chroman-3-carboxamide derivative, has been identified as a highly potent and selective ROCK2 inhibitor.[4][5]
While no extensive in vivo data was found in the public domain for these specific compounds, the potent in vitro activities warrant further investigation. Future studies should focus on synthesizing and evaluating 8-methoxy-chroman-3-carboxamide derivatives to determine if the promising ROCK inhibitory activity of the 6-methoxy isomer is retained or improved, and to explore their potential in other therapeutic areas such as oncology. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, will be crucial to validate the therapeutic potential of this chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chroman-3-amides as potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Chroman-3-Carboxylic Acid Scaffold: A Promising Framework for Selective Kinase Inhibition
A Comparative Analysis of Bioactivity for Researchers and Drug Development Professionals
The chroman ring system, a common motif in natural products, has garnered significant attention in medicinal chemistry for its potential to yield potent and selective therapeutic agents. Within this class, derivatives of chroman-3-carboxylic acid are emerging as a versatile scaffold for targeting a range of biological entities. This guide provides a comparative analysis of the biological activity of chroman-3-carboxylic acid derivatives, with a focus on their potential for selective inhibition of key cellular targets. While broad cross-reactivity data for 8-Methoxy-chroman-3-carboxylic acid remains limited in publicly available literature, studies on closely related analogues offer valuable insights into the structure-activity relationships (SAR) and the potential for achieving high target selectivity.
Case Study: 6-Methoxy-chroman-3-carboxylic Acid Amides as Selective ROCK2 Inhibitors
A notable example highlighting the potential of the chroman-3-carboxylic acid scaffold is the development of amide derivatives of 6-Methoxy-chroman-3-carboxylic acid as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] Overexpression and hyperactivity of ROCK kinases are implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them attractive therapeutic targets. The high degree of homology between the two isoforms, ROCK1 and ROCK2, presents a challenge for developing isoform-selective inhibitors.
Comparative Inhibitory Activity
A study on a series of (S)-6-methoxy-chroman-3-carboxylic acid amides demonstrated remarkable potency and selectivity for ROCK2 over ROCK1. The lead compound from this study, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, exhibited a 22.7-fold selectivity for ROCK2.[1]
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68 |
Table 1: Inhibitory activity of a lead 6-methoxy-chroman-3-carboxylic acid derivative against ROCK1 and ROCK2 kinases.[1]
Insights into Cross-Reactivity and Future Directions
While the focused study on ROCK inhibitors provides specific data, the broader cross-reactivity of this compound across different target classes is not extensively documented. Preliminary in-silico docking studies of a related thio-analogue, 8-methoxythiochromane-3-carboxylic acid, have suggested potential binding to cyclooxygenase-2 (COX-2), indicating a possibility of activity beyond kinase inhibition.[3] Furthermore, the hydrolysis of the related compound 8-methoxycoumarin-3-carboxamide to its corresponding carboxylic acid has been shown to enhance antiproliferative activity, suggesting potential in oncology.
The available data underscores the therapeutic potential of the chroman-3-carboxylic acid scaffold. Future comprehensive screening of this compound and its derivatives against a diverse panel of kinases and other biologically relevant targets is warranted to fully elucidate its selectivity profile and identify potential new therapeutic applications.
Experimental Methodologies
The following provides a general overview of the experimental protocols that would be utilized in studies to determine the inhibitory activity and selectivity of compounds like this compound.
Kinase Inhibition Assay (Example: ROCK2)
Objective: To determine the in vitro inhibitory potency of a test compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human ROCK2 kinase, appropriate peptide substrate (e.g., a fluorescently labeled peptide), ATP, assay buffer, test compound (dissolved in DMSO), and a multi-well assay plate.
-
Assay Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the ROCK2 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The extent of substrate phosphorylation is quantified by measuring the fluorescence or luminescence signal.
-
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a test compound on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT or resazurin is added to the wells.
-
The viability of the cells is determined by measuring the absorbance or fluorescence, which correlates with the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.
Visualizing the Path to Selective Inhibition
The following diagrams illustrate the conceptual workflow for identifying and characterizing selective inhibitors, as well as a simplified representation of a relevant signaling pathway.
Caption: Workflow for the discovery of selective inhibitors.
Caption: Inhibition of the ROCK signaling pathway.
References
Structural and Functional Comparison of 8-Methoxy-chroman-3-carboxylic Acid and Other Aldose Reductase Inhibitors
This guide provides a detailed comparison of 8-methoxy-chroman-3-carboxylic acid with other known inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. The comparative analysis is based on structural features, inhibitory potency, and the experimental methodologies used for their characterization.
Structural Comparison of Aldose Reductase Inhibitors
The chemical structures of this compound and two commercially available aldose reductase inhibitors, Epalrestat and Zopolrestat, are presented below. All three compounds feature a carboxylic acid group, which is a common feature for many aldose reductase inhibitors, facilitating interaction with the enzyme's active site. However, they differ significantly in their core heterocyclic and aromatic ring systems.
Caption: Chemical structures of selected aldose reductase inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and the other inhibitors.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Aldose Reductase | 100 |
| Epalrestat | Aldose Reductase | 200 |
| Zopolrestat | Aldose Reductase | 28 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocol: Aldose Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding DL-glyceraldehyde to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of aldose reductase inhibitors.
Signaling Pathway Context: The Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is believed to contribute to the development of diabetic complications. Inhibitors of aldose reductase aim to mitigate this pathological process.
Caption: The polyol pathway and the site of action for aldose reductase inhibitors.
Validating Molecular Docking: A Comparative Guide for 8-Methoxy-chroman-3-carboxylic Acid and Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies with experimental data for chroman-based compounds, offering insights into the validation process crucial for computational drug discovery.
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in screening virtual libraries of small molecules against a protein target to identify potential drug candidates. However, the reliability of docking results hinges on experimental validation. This guide delves into the validation of molecular docking studies, using 8-Methoxy-chroman-3-carboxylic acid and its analogs as a focal point, by comparing in-silico predictions with tangible experimental outcomes.
The Validation Workflow: From Computation to Experimentation
The validation of molecular docking is a critical step to ensure that the computational predictions translate into real-world biological activity. A typical workflow involves a multi-step process that integrates computational modeling with experimental testing.
Caption: A generalized workflow illustrating the key stages in the validation of molecular docking studies.
Case Study 1: Chromone Derivatives as COX-2 Inhibitors
Molecular Docking Predictions
In a representative study, a library of chromone derivatives was docked into the active site of the COX-2 enzyme. The docking scores, which estimate the binding affinity, were used to rank and select promising candidates for synthesis and biological testing.
Experimental Validation: In Vitro COX-2 Inhibition Assay
The selected chromone derivatives were synthesized and evaluated for their ability to inhibit COX-2 in vitro. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) for COX-2 |
| Q7-9 | - | 0.121 ± 0.010[1] |
| Q7-25 | - | 0.228 ± 0.021[1] |
| Q7-26 | - | 0.137 ± 0.004[1] |
| Celecoxib (Control) | - | - |
Note: Specific docking scores for individual compounds were not provided in the source, but the study used docking to identify initial hits which were then optimized.
The experimental results demonstrated that several synthesized chromone derivatives exhibited potent COX-2 inhibitory activity, with IC50 values in the nanomolar range, and were even more potent than the established anti-inflammatory drug, Celecoxib.[1] This outcome validates the initial virtual screening and docking approach in identifying a promising chemical scaffold.
Experimental Protocol: COX-2 Inhibition Assay
The in vitro COX-2 inhibitory activity of the compounds was determined using a commercially available COX-2 inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Case Study 2: (S)-6-methoxy-chroman-3-carboxylic acid Derivatives as ROCK2 Inhibitors
Another relevant example involves the discovery of (S)-6-methoxy-chroman-3-carboxylic acid derivatives as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular functions, and its dysregulation is implicated in several diseases.
Molecular Docking Predictions
Molecular docking studies were performed to understand the binding mode of the synthesized amide-chroman derivatives within the ATP-binding pocket of ROCK2. The docking poses revealed key hydrophobic interactions that were predicted to be crucial for high potency and isoform selectivity.[2]
Experimental Validation: In Vitro ROCK1 and ROCK2 Inhibition Assays
The synthesized compounds were tested for their inhibitory activity against both ROCK1 and ROCK2 isoforms to determine their potency and selectivity.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-7c | 68.1 | 3.0[2] | 22.7[2] |
The experimental data confirmed that compound (S)-7c is a highly potent and selective ROCK2 inhibitor, with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.[2] The strong correlation between the docking predictions and the experimental results underscores the utility of molecular docking in guiding the design of selective kinase inhibitors.
Experimental Protocol: ROCK Kinase Inhibition Assay
The inhibitory activity of the compounds against ROCK1 and ROCK2 was determined using a kinase assay. The assay measures the amount of ADP produced from the kinase reaction, which is then coupled to a luminescence-based detection system. The light signal is proportional to the amount of ADP produced, and therefore inversely proportional to the inhibitor's activity.
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the signaling pathway involving COX-2, a key target for anti-inflammatory drugs.
Caption: The inflammatory cascade leading to the production of prostaglandins via the COX-2 enzyme.
Conclusion
The validation of molecular docking studies through rigorous experimental testing is a cornerstone of modern drug discovery. While direct experimental data for this compound remains to be published, the analysis of its close structural analogs, the chromones and other chroman derivatives, provides a clear and compelling demonstration of this principle. The successful identification of potent and selective inhibitors for targets like COX-2 and ROCK2, guided by initial in-silico screening, highlights the predictive power of molecular docking when coupled with experimental validation. This integrated approach is essential for the efficient discovery and optimization of novel therapeutic agents.
References
- 1. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 8-Methoxy-chroman-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 8-Methoxy-chroman-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[1] This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical methodology.
Introduction to Purity Assessment
The purity of a pharmaceutical intermediate like this compound can significantly impact the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, robust analytical methods are required to detect and quantify these impurities. HPLC is a widely used technique for purity assessment due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide valuable complementary information.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of aromatic carboxylic acids like this compound. The method separates compounds based on their hydrophobicity.
This protocol provides a general framework for the achiral purity analysis of this compound. Method validation according to ICH guidelines is essential for ensuring reliable results.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B) is typically employed. A starting condition of 95% A and 5% B, gradually increasing to 95% B over 20-30 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 280 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Since this compound possesses a chiral center at the C3 position, it is crucial to assess its enantiomeric purity, especially if the desired biological activity is stereospecific.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a good first choice for screening (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: Normal-phase chromatography with a mixture of n-hexane and a polar alcohol like isopropanol or ethanol is commonly used. The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape for carboxylic acids. A typical starting mobile phase could be n-hexane:isopropanol (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Similar to the achiral analysis, dissolve the sample in the mobile phase or a compatible solvent.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information about volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization to form more volatile esters is typically required. This additional step can introduce variability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is an invaluable tool for the identification of unknown impurities, even at trace levels.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard for each impurity.[3][4] It provides a direct measure of the molar concentration of the analyte and its impurities, offering a high degree of accuracy.[5][6]
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of aromatic carboxylic acids. The values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | Reversed-Phase HPLC-UV | GC-MS (with derivatization) | Quantitative ¹H-NMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Signal intensity proportional to the number of nuclei |
| Typical Linearity (R²) | > 0.999 | > 0.995 | Not applicable (direct quantification) |
| Typical Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Highly accurate (often used for certifying reference materials) |
| Typical Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.001 - 0.01% | ~0.1 - 0.5% |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | ~0.003 - 0.03% | ~0.3 - 1.5% |
| Impurity Identification | Requires reference standards or LC-MS | Good for volatile/derivatizable impurities | Can provide structural information on impurities |
| Enantiomeric Purity | Requires a dedicated chiral method | Requires a dedicated chiral column and often derivatization | Requires chiral solvating or derivatizing agents |
| Throughput | High | Moderate | Moderate to Low |
Mandatory Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Decision Tree for HPLC Method Selection.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While reversed-phase HPLC provides a robust and reliable primary method for determining the overall purity, it should be complemented by orthogonal techniques for a comprehensive evaluation. Chiral HPLC is essential for determining the enantiomeric purity, which is critical for its application in the development of stereospecific drugs. LC-MS is invaluable for the identification of unknown impurities, and qNMR offers a highly accurate, orthogonal method for absolute purity determination. The choice of analytical methodology will depend on the specific requirements of the drug development stage, regulatory expectations, and the nature of the impurities anticipated.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Safety Operating Guide
Proper Disposal of 8-Methoxy-chroman-3-carboxylic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for 8-Methoxy-chroman-3-carboxylic acid (CAS No. 108088-19-3). Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available through general search resources. However, the supplier Chem-Impex indicates the availability of an SDS for this product. It is imperative to obtain and consult the official SDS from your supplier for detailed and specific handling and disposal instructions. The following procedures are based on general best practices for the disposal of laboratory chemicals and should be adapted to the information provided in the specific SDS.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Protocol
The proper disposal of this compound will be dictated by its specific hazardous properties as outlined in the manufacturer's SDS and in accordance with local, state, and federal regulations. The following is a general procedural workflow:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific information on the chemical's hazards, handling, storage, and disposal requirements. Pay close attention to Section 13: Disposal Considerations.
-
Determine if the Waste is Hazardous: Based on the SDS, classify the waste. If it is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal company.
-
Segregate Chemical Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS and your institution's waste management plan. It should be collected in a designated, properly labeled, and sealed container.
-
Label the Waste Container: The waste container must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Toxic" - as specified in the SDS), and the accumulation start date.
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste disposal provider to schedule a pickup.
Quantitative Data Summary
As a specific SDS was not located, no quantitative data on disposal parameters (e.g., concentration limits for sewer disposal) can be provided. This information would be found in the official SDS.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not applicable in this context. The disposal method is a regulated procedure, not an experimental one.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical disposal decisions.
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Methoxy-chroman-3-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 8-Methoxy-chroman-3-carboxylic acid, designed to ensure the well-being of laboratory personnel and maintain a secure research environment. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Chemical Profile:
-
IUPAC Name: this compound
-
CAS Number: 108088-19-3[1]
-
Molecular Formula: C₁₁H₁₂O₄[2]
-
Appearance: Off-white crystalline powder[2]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum personal protective equipment required when handling this compound. This protocol is designed to mitigate risks associated with accidental exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-impermeable gloves | Nitrile or butyl rubber gloves are recommended for handling acids[3]. Gloves must be inspected for integrity before each use and disposed of immediately after contact with the chemical. Wash and dry hands thoroughly after glove removal[4]. |
| Eyes & Face | Safety goggles with side shields or a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing[5][6]. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to provide maximum skin coverage[6]. For larger quantities, an impervious apron is recommended[5]. |
| Respiratory | Respirator (as needed) | Handling should occur in a well-ventilated area to avoid dust formation[4]. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used[3][4]. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Operational Handling and Storage Workflow
Proper handling and storage are paramount to preventing accidents and maintaining the integrity of the compound. The following workflow must be followed:
Caption: Standard workflow for handling this compound.
Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Protect from light and moisture.[7]
Emergency Response and First Aid
Immediate and appropriate action during an emergency can significantly reduce the severity of injuries.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Ensure to remove contact lenses if present. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Spill and Waste Disposal Plan
A systematic approach to spills and waste management is essential for laboratory and environmental safety.
Caption: Procedure for spill response and waste disposal.
Disposal Guidelines: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4] Containers must be triple-rinsed before recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
References
- 1. This compound | 108088-19-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. leelinework.com [leelinework.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 8-Methoxychromone-3-carboxylic acid - CAS-Number 2555-20-6 - Order from Chemodex [chemodex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
